(2R)-2,3-Dimethyl-1-butanol-d3
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-methyl-2-(trideuteriomethyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m0/s1/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSWMAUXEHKFGX-MQQVVAGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CO)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to the Physical and Chemical Properties of Deuterated (2R)-2,3-dimethyl-1-butanol
Introduction: The Subtle Power of a Neutron in Modern Chemistry
In the landscape of pharmaceutical research and materials science, the substitution of a hydrogen atom (¹H) with its stable, heavier isotope, deuterium (²H or D), represents one of the most subtle yet impactful modifications available to a medicinal chemist. This guide provides an in-depth analysis of the physical and chemical properties of a specific deuterated chiral building block: (2R)-2,3-dimethyl-1-butanol.
The core principle underpinning the utility of deuteration is the Kinetic Isotope Effect (KIE) .[1][2] The carbon-deuterium (C-D) bond is fundamentally stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond due to the doubling of the isotope's mass.[3][4][5] Consequently, reactions that involve the cleavage of this bond in the rate-determining step proceed more slowly.[1][6] In drug development, this phenomenon is expertly exploited to protect metabolically vulnerable sites on a drug molecule, often referred to as "soft spots," from enzymatic degradation, primarily by Cytochrome P450 (CYP450) enzymes.[6][7] This can lead to significant improvements in a drug's pharmacokinetic profile, including a longer half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites.[3][8][]
This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of deuterated (2R)-2,3-dimethyl-1-butanol, a valuable chiral intermediate. We will explore its synthesis, compare its physicochemical properties to its non-deuterated (protiated) analogue, detail its chemical reactivity with an emphasis on the KIE, and outline the analytical protocols required for its unambiguous characterization.
Synthesis and Isotopic Purity
The introduction of deuterium into (2R)-2,3-dimethyl-1-butanol is most commonly achieved via the reduction of a suitable carboxylic acid or aldehyde precursor using a deuterated reducing agent. A representative and efficient pathway involves the reduction of (2R)-2,3-dimethylbutanoic acid using a powerful deuteride donor like lithium aluminum deuteride (LiAlD₄).
This approach ensures the stereospecific incorporation of deuterium at the C1 position, yielding (2R)-1,1-dideuterio-2,3-dimethyl-1-butanol, a common isotopologue. It is crucial for researchers to understand that synthesis rarely yields a product with 100% isotopic purity. The final compound will exist as a population of isotopologues (e.g., d2, d1, and d0 species).[10] Regulatory bodies require rigorous quantification of these species, making the distinction between isotopic enrichment (deuterium content at a specific site) and species abundance (percentage of molecules with a specific isotopic composition) critical.[10]
Caption: Synthetic workflow for deuterated (2R)-2,3-dimethyl-1-butanol.
Comparative Physicochemical Properties
While electronically identical to its protiated counterpart, the increased mass of deuterium imparts measurable differences in the physical properties of the molecule. These changes, though often minor, are significant for process chemistry and formulation development.
| Property | (2R)-2,3-dimethyl-1-butanol (Protiated) | Deuterated (2R)-2,3-dimethyl-1-butanol (d₃) | Rationale for Difference |
| CAS Number | 19550-30-2[11][12] | 1329509-41-2[] | Isotopic substitution creates a unique chemical entity. |
| Molecular Formula | C₆H₁₄O[11][12] | C₆H₁₁D₃O[][14] | Replacement of 3 H atoms with 3 D atoms. |
| Molecular Weight | 102.17 g/mol [11][12] | 105.19 g/mol [][14] | Each deuterium adds ~1.006 Da over protium. |
| Appearance | Colorless Liquid | Colorless Liquid/Oil[][14] | No significant change in visible properties. |
| Boiling Point | 142-149 °C[11][12][15] | ~130 °C (Note 1) | Generally, deuteration slightly increases boiling point due to stronger van der Waals forces, though some sources may report variations based on experimental conditions.[5] |
| Density | ~0.826 g/cm³[15] | ~0.83 g/cm³[14] | Deuterated compounds are typically slightly denser.[5] |
| Refractive Index | ~1.419[11][15] | Not widely reported, expected to be very similar. | Electron configuration is identical, so polarizability is minimally affected. |
| Solubility | Slightly soluble in water; miscible with organic solvents.[16] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate.[] | Polarity is largely unchanged, so solubility profiles are very similar. |
Note 1: The reported boiling point of ~130 °C[14] for the deuterated version is lower than the range for the parent compound. This could be due to different measurement conditions or isotopic effects on vapor pressure that are compound-specific.
Chemical Reactivity and the Kinetic Isotope Effect
As a primary alcohol, deuterated (2R)-2,3-dimethyl-1-butanol undergoes the standard suite of reactions: oxidation to form aldehydes and carboxylic acids, esterification with carboxylic acids, and dehydration to yield alkenes.[14]
The most profound difference in its chemical behavior is the Kinetic Isotope Effect (KIE) . Any reaction mechanism where the C-D bond on the first carbon is cleaved during the rate-determining step will be significantly slower than the same reaction with the protiated analogue.
Caption: The causal relationship of the Kinetic Isotope Effect (KIE).
This principle is the cornerstone of "deuterium switching," where a known drug is deuterated at a metabolic hot spot. For (2R)-2,3-dimethyl-1-butanol, if this molecule were part of a larger pharmacologically active compound, deuteration at the C1 position would be expected to slow down Phase I metabolism via oxidation at this site, thereby increasing the parent drug's exposure and half-life.
Protocols for Spectroscopic and Analytical Characterization
Unambiguous confirmation of isotopic incorporation and its precise location within the molecule is a non-negotiable aspect of quality control.[17] A multi-technique approach is mandatory.
Experimental Protocol: Full Characterization
-
Mass Spectrometry (MS)
-
Objective: Confirm molecular weight and assess isotopic distribution.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Acquire a full scan mass spectrum in positive ion mode.
-
-
Expected Result: The molecular ion peak ([M+H]⁺ or M⁺·) for the d₃-compound should appear at m/z 106.2, an increase of ~3 Da compared to the protiated analogue (m/z 103.2). The relative intensities of the M, M+1, M+2, and M+3 peaks will quantify the abundance of each isotopologue.[18]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: Determine the precise location of deuterium atoms and confirm structural integrity.
-
Methodology:
-
Dissolve an accurately weighed sample (~5-10 mg) in a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
(Optional but recommended) Acquire a ²H NMR spectrum.
-
-
Expected Results:
-
¹H NMR: The characteristic signals for the two protons on the C1 carbon (a doublet of doublets around 3.4-3.6 ppm in the protiated version) will be absent or significantly diminished in intensity.[19] All other proton signals corresponding to the rest of the molecule should remain unchanged.
-
¹³C NMR: The signal for the C1 carbon will exhibit a triplet multiplicity due to coupling with the two deuterium atoms (J-coupling) and will be shifted slightly upfield compared to the protiated spectrum.
-
²H NMR: A single resonance peak will appear in the region corresponding to the C1 position, providing definitive proof of the label's location.[18]
-
-
-
Infrared (IR) Spectroscopy
-
Objective: Confirm the substitution of C-H bonds with C-D bonds.
-
Methodology:
-
Acquire a spectrum of the neat liquid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
-
Expected Result: The strong C-H stretching absorption bands typically seen around 2900-3000 cm⁻¹ will be accompanied by a new, distinct set of absorption bands at a lower frequency, approximately 2100-2200 cm⁻¹.[5] This new band is characteristic of the C-D stretching vibration.
-
Applications in Scientific Research
The unique properties of deuterated (2R)-2,3-dimethyl-1-butanol make it a versatile tool for:
-
Drug Discovery: As a deuterated chiral building block for the synthesis of new chemical entities with potentially enhanced metabolic stability.[20]
-
Metabolic Studies: Employed as a stable isotope tracer to elucidate complex biochemical pathways. The deuterated molecule can be introduced into a biological system, and its metabolic fate can be tracked by mass spectrometry.[]
-
Reaction Mechanism Investigations: The KIE can be used as a probe to determine whether a C-H bond is broken in the rate-limiting step of a chemical transformation.[21]
-
Quantitative Analysis: It serves as an ideal internal standard for mass spectrometry-based quantification of its protiated analogue in complex matrices like plasma or tissue, as it co-elutes chromatographically but is easily distinguished by its mass.[]
Conclusion
The strategic replacement of hydrogen with deuterium in (2R)-2,3-dimethyl-1-butanol creates a molecule with nearly identical physical dimensions but profoundly different chemical reactivity at the site of substitution. While physical properties such as boiling point and density are only subtly altered, the increased strength of the C-D bond gives rise to a significant kinetic isotope effect, which can be leveraged to slow metabolic oxidation. This guide has detailed the synthesis, comparative properties, and essential analytical workflows for this compound, providing researchers with the foundational knowledge required to confidently employ this and similar deuterated reagents in the pursuit of safer, more effective medicines and a deeper understanding of chemical and biological processes.
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This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the theory, design, and execution of primary kinetic isotope effect (KIE) studies. We will focus on a practical example: the investigation of the enzymatic oxidation of the chiral alcohol (2R)-2,3-dimethyl-1-butanol, using its specifically deuterated isotopologue, (2R)-2,3-dimethyl-1-butanol-d3. This exploration will serve as a model for elucidating C-H bond activation in enzyme-catalyzed reactions, a critical step in understanding reaction mechanisms and in the development of novel therapeutics.
The Primary Kinetic Isotope Effect: A Window into the Rate-Determining Step
The primary kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and enzymology used to determine whether a specific C-H bond is broken in the rate-determining step of a reaction.[1] The effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken.
If the cleavage of this bond is the slowest step in a multi-step reaction, replacing hydrogen with deuterium will result in a measurable decrease in the reaction rate. This is known as a "normal" primary KIE, typically with a value (kH/kD) greater than 1.[2] The magnitude of the KIE can provide further insights into the transition state of the reaction.[3] Conversely, an absence of a significant KIE (kH/kD ≈ 1) suggests that C-H bond cleavage is not rate-limiting.
In the context of drug development, understanding the rate-limiting steps of a drug's metabolism is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.[4][5] KIE studies can be instrumental in identifying metabolically labile positions in a drug candidate, which can then be modified to improve its metabolic stability.
The Model System: (2R)-2,3-Dimethyl-1-butanol and Alcohol Dehydrogenase
For this technical guide, we have selected (2R)-2,3-dimethyl-1-butanol as our model substrate. This chiral, branched-chain alcohol represents a class of structures relevant to natural products and pharmaceutical compounds. The stereochemistry and branching provide a test for the specificity of the chosen enzyme.
As our model enzyme, we will utilize a representative alcohol dehydrogenase (ADH). ADHs are a broad class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, using NAD+ or NADP+ as a cofactor.[6] Many ADHs exhibit broad substrate specificity, accepting a variety of primary and secondary alcohols, including chiral ones.[7] For this study, an ADH from a commercially available source, such as from Lactobacillus species, known for its activity on (R)-alcohols, would be a suitable choice.[7]
The overall reaction we will be studying is the ADH-catalyzed oxidation of (2R)-2,3-dimethyl-1-butanol to the corresponding aldehyde, coupled with the reduction of NAD+ to NADH. The rate of this reaction can be conveniently monitored by tracking the increase in absorbance at 340 nm due to the formation of NADH.
Synthesis and Characterization of (2R)-2,3-Dimethyl-1-butanol-d3
A crucial prerequisite for a KIE study is the synthesis of the isotopically labeled substrate. Here, we outline a robust method for the synthesis of (2R)-2,3-dimethyl-1-butanol-d3, starting from the commercially available precursor, (R)-2,3-dimethylbutanoic acid. The deuteration is introduced at the C1 position.
Synthetic Protocol
Step 1: Reduction of (R)-2,3-dimethylbutanoic acid to (2R)-2,3-dimethyl-1-butanol
This initial, non-deuterated synthesis confirms the reaction conditions and provides the unlabeled standard for the KIE studies.
-
Materials: (R)-2,3-dimethylbutanoic acid, Lithium aluminum hydride (LAH), anhydrous diethyl ether, 1 M HCl, saturated NaCl solution, anhydrous MgSO4.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LAH in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve (R)-2,3-dimethylbutanoic acid in anhydrous diethyl ether and add it dropwise to the LAH suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Cool the reaction mixture to 0 °C and quench it by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting white precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washes, wash with 1 M HCl and then with saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield crude (2R)-2,3-dimethyl-1-butanol.
-
Purify the crude product by distillation or column chromatography.
-
Step 2: Synthesis of (2R)-2,3-dimethyl-1-butanol-d3
This step utilizes a deuterated reducing agent to introduce the isotopic label.
-
Materials: (R)-2,3-dimethylbutanoic acid, Lithium aluminum deuteride (LAD), anhydrous diethyl ether, 1 M HCl, saturated NaCl solution, anhydrous MgSO4.
-
Procedure:
-
Follow the same procedure as in Step 1, but substitute Lithium aluminum hydride (LAH) with Lithium aluminum deuteride (LAD). This will reduce the carboxylic acid to the d2-alcohol.
-
Purify the resulting (2R)-2,3-dimethyl-1-butanol-d2 using the same method as for the unlabeled compound.
-
Characterization of the Labeled Substrate
Confirmation of the isotopic incorporation and purity of the synthesized (2R)-2,3-dimethyl-1-butanol-d3 is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) is employed for this purpose.[8][9]
Table 1: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations for (2R)-2,3-dimethyl-1-butanol-d3 |
| ¹H NMR | To confirm the absence of protons at the C1 position. | The signal corresponding to the -CH₂OH protons in the unlabeled compound will be absent or significantly diminished. |
| ²H NMR | To directly observe the deuterium signal and confirm its location. | A signal will be present in the region corresponding to the C1 position. |
| ¹³C NMR | To confirm the overall carbon skeleton and observe the effect of deuterium substitution. | The signal for the C1 carbon will be a triplet due to coupling with deuterium. |
| GC-MS | To determine the molecular weight and isotopic purity. | The molecular ion peak will be shifted by +2 mass units compared to the unlabeled compound. The isotopic purity can be calculated from the relative intensities of the mass peaks. |
Experimental Design for the Primary Kinetic Isotope Effect Study
The following protocol details the non-competitive method for determining the KIE, where the kinetics of the unlabeled and deuterated substrates are measured in separate experiments.[10]
Reagents and Buffers
-
Enzyme: Alcohol Dehydrogenase (e.g., from Lactobacillus sp.), of known concentration.
-
Substrates: (2R)-2,3-dimethyl-1-butanol and (2R)-2,3-dimethyl-1-butanol-d3, prepared as stock solutions in the assay buffer.
-
Coenzyme: β-Nicotinamide adenine dinucleotide (NAD+), prepared as a stock solution in the assay buffer.
-
Buffer Solution: A buffer appropriate for the optimal pH of the chosen ADH (e.g., 100 mM sodium phosphate buffer, pH 7.5).
Enzymatic Assay Protocol
-
Preparation: A series of dilutions of both the unlabeled and deuterated substrates are prepared in the assay buffer. A typical concentration range would be from 0.1 to 10 times the expected Km value.
-
Assay Mixture: In a quartz cuvette, combine the assay buffer, NAD+ solution (to a final saturating concentration, e.g., 2 mM), and the substrate solution.
-
Initiation: Equilibrate the cuvette to the desired temperature (e.g., 25 °C) in a temperature-controlled spectrophotometer. Initiate the reaction by adding a small, fixed amount of the ADH enzyme solution.
-
Data Collection: Immediately monitor the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 5 seconds) for a period during which the reaction rate is linear (typically the first 1-2 minutes).
-
Controls: Run blank reactions without the enzyme and without the substrate to account for any background absorbance changes.
-
Repeat: Perform the assay for each concentration of both the unlabeled and deuterated substrates, ensuring each measurement is done in triplicate.
Data Analysis
-
Calculate Initial Velocities (v₀): For each substrate concentration, determine the initial reaction velocity from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Determine Kinetic Parameters (Vmax and Km): Plot the initial velocities against the substrate concentrations for both the unlabeled (H) and deuterated (D) substrates. Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, Origin). This will yield the Vmax and Km values for each isotope.
-
Calculate the Kinetic Isotope Effect: The KIEs on Vmax and Vmax/Km are calculated as follows:
-
KIE on Vmax: DV = Vmax(H) / Vmax(D)
-
KIE on Vmax/Km: D(V/K) = (Vmax/Km)H / (Vmax/Km)D
-
Table 2: Hypothetical Kinetic Data for ADH-catalyzed Oxidation
| Substrate | Vmax (µmol/min/mg) | Km (mM) | Vmax/Km (M⁻¹s⁻¹) |
| (2R)-2,3-dimethyl-1-butanol | 15.2 ± 0.8 | 1.5 ± 0.1 | 1.69 x 10² |
| (2R)-2,3-dimethyl-1-butanol-d3 | 5.1 ± 0.3 | 1.6 ± 0.1 | 0.53 x 10² |
From this hypothetical data, the calculated KIEs would be:
-
DV = 15.2 / 5.1 = 2.98
-
D(V/K) = (1.69 x 10²) / (0.53 x 10²) = 3.19
Visualization of the Experimental Workflow
The following diagrams illustrate the key processes in this KIE study.
Caption: Conceptual energy diagram illustrating the primary kinetic isotope effect.
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Mechanism of Asymmetric Synthesis for (2R)-2,3-Dimethyl-1-butanol-d3: A Technical Guide
Introduction & Rationale
The synthesis of highly pure, isotopically labeled chiral alcohols is a cornerstone of modern mechanistic tracing, metabolic flux analysis, and advanced pharmaceutical development. Specifically, (2R)-2,3-dimethyl-1-butanol-d3 (IUPAC: (2R)-3-methyl-2-(trideuteriomethyl)butan-1-ol, CAS:) represents a critical structural motif. The incorporation of a trideuteriomethyl group (-CD₃) at the C2 stereocenter provides a distinct isotopic signature that is highly resistant to metabolic oxidation and provides pristine NMR resolution in complex biological matrices.
While traditional heterogeneous catalytic methods for deuterated alcohols often suffer from multisite labeling or partial racemization due to borrowing-hydrogen pathways, modern asymmetric synthesis demands absolute site-selectivity and enantiomeric excess (ee). This whitepaper details a self-validating, highly controlled synthetic route leveraging the to construct the (2R)-stereocenter with absolute precision, followed by direct reductive cleavage to yield the target deuterated alcohol.
Retrosynthetic Strategy & Isotopic Logic
To achieve >98% enantiomeric excess and absolute isotopic fidelity, the synthesis avoids late-stage deuterium exchange. Instead, the deuterium label is introduced via an electrophilic alkylation using iodomethane-d3 (CD₃I).
The retrosynthetic disconnection relies on the cleavage of a chiral imide. The target molecule is traced back to a (4S)-4-benzyl-2-oxazolidinone auxiliary attached to a 3-methylbutanoyl backbone. By forming the Z-enolate of this imide, the chiral auxiliary dictates the facial approach of the CD₃I electrophile, establishing the (2R) configuration in a single, highly predictable step.
Retrosynthetic disconnection of (2R)-2,3-dimethyl-1-butanol-d3 via Evans chiral auxiliary.
Core Mechanism: Asymmetric Induction via Evans Alkylation
The cornerstone of this synthesis is the stereoselective alkylation of the chiral imide enolate. The causality behind the experimental choices in this step is paramount for ensuring high diastereomeric excess (de).
-
Z-Enolate Formation: The acylated oxazolidinone is treated with Sodium bis(trimethylsilyl)amide (NaHMDS) at -78 °C. Sodium is explicitly chosen over lithium because the sodium cation coordinates strongly to both the oxazolidinone carbonyl oxygen and the enolate oxygen. This chelation locks the molecule into a rigid, highly organized Z-enolate transition state.
-
Facial Shielding: In this locked conformation, the bulky benzyl group of the (4S)-auxiliary projects directly over the Si-face of the enolate double bond, creating severe steric hindrance.
-
Electrophilic Attack: The isotopic electrophile, CD₃I, is forced to approach from the unhindered Re-face. This top-face attack establishes the new carbon-carbon bond with absolute stereochemical control, yielding the (2R) configuration at the C2 position.
Stereochemical logic and transition state dynamics of the Evans asymmetric alkylation.
Reductive Cleavage & Auxiliary Recovery
Following the establishment of the stereocenter, the chiral auxiliary must be removed without epimerizing the newly formed C2 stereocenter. While hydrolysis to the carboxylic acid followed by reduction is possible, a more elegant and self-validating approach is the direct reductive cleavage of the imide to the primary alcohol.
By utilizing Lithium borohydride (LiBH₄) in the presence of a stoichiometric amount of methanol (MeOH) in THF, the imide is selectively reduced. The addition of MeOH generates a highly reactive alkoxyborohydride species that specifically targets the exocyclic imide carbonyl. This yields the target (2R)-2,3-dimethyl-1-butanol-d3 directly while liberating the (4S)-4-benzyl-2-oxazolidinone auxiliary intact, allowing for near-quantitative recovery and recycling.
Experimental Protocols
The following protocols represent a self-validating system; the intermediate imide can be crystallized to optically enrich the product to >99% de before the final reduction step.
Step 1: Preparation of the N-Acyl Oxazolidinone
-
Dissolve (4S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere and cool to -78 °C.
-
Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form the lithium alkoxide.
-
Add 3-methylbutanoyl chloride (isovaleroyl chloride, 1.1 equiv) dropwise.
-
Warm the reaction to 0 °C over 1 hour, quench with saturated aqueous NH₄Cl, and extract with dichloromethane. Purify via flash chromatography to isolate the imide.
Step 2: Asymmetric Isotopic Alkylation
-
Dissolve the purified imide in anhydrous THF (0.1 M) and cool to -78 °C.
-
Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 1 hour to ensure complete Z-enolate formation.
-
Add Iodomethane-d3 (CD₃I, 3.0 equiv) neat. Maintain the reaction at -78 °C for 4 hours, then slowly warm to -20 °C.
-
Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The crude product can be recrystallized from hexanes to upgrade the de to >99%.
Step 3: Reductive Cleavage to Target Alcohol
-
Dissolve the alkylated imide in anhydrous THF (0.1 M) and cool to 0 °C.
-
Add absolute Methanol (1.1 equiv) followed by LiBH₄ (1.1 equiv, 2.0 M in THF).
-
Stir at 0 °C for 2 hours. The reaction progress should be monitored by TLC until the imide is completely consumed.
-
Carefully quench with 1 N NaOH to break down boron complexes. Extract the aqueous layer with diethyl ether.
-
Purify the organic layer via silica gel chromatography to yield (2R)-2,3-dimethyl-1-butanol-d3 as a colorless oil.
Step-by-step synthetic workflow from initial acylation to final product purification.
Quantitative Data & Yield Analysis
The table below summarizes the expected quantitative metrics for this synthetic route, demonstrating the high efficiency and stereocontrol of the chosen methodology.
| Synthetic Step | Transformation | Primary Reagents | Isolated Yield (%) | Stereochemical Purity |
| 1. Acylation | Auxiliary Attachment | n-BuLi, 3-methylbutanoyl chloride | 94 - 96% | N/A |
| 2. Alkylation | Stereocenter Formation | NaHMDS, CD₃I | 85 - 89% | >98% de |
| 3. Cleavage | Alcohol Formation | LiBH₄, MeOH | 90 - 93% | >98% ee |
| Overall | Total Synthesis | - | ~75% | >98% ee |
Conclusion
The asymmetric synthesis of (2R)-2,3-dimethyl-1-butanol-d3 via the Evans chiral auxiliary represents a highly robust, self-validating protocol for generating stereospecifically deuterated aliphatic alcohols. By utilizing NaHMDS to enforce a rigid Z-enolate transition state and employing late-stage isotopic alkylation with CD₃I, researchers can bypass the multisite labeling issues inherent to borrowing-hydrogen methodologies. The direct reductive cleavage ensures that the integrity of the C2 stereocenter is maintained, providing drug development professionals and analytical chemists with a pristine isotopic tracer for advanced metabolic and structural studies.
References
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. URL:[Link]
Spectroscopic Characterization of Deuterated Chiral 2,3-Dimethyl-1-Butanol: A Technical Guide for Advanced Drug Development
This technical guide provides a comprehensive overview of the spectroscopic techniques and methodologies essential for the characterization of deuterated chiral molecules, with a specific focus on 2,3-dimethyl-1-butanol. In the landscape of modern drug development, the use of deuterium-labeled compounds, or "heavy drugs," is a rapidly expanding strategy to enhance pharmacokinetic profiles. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, slowing metabolic breakdown and potentially improving a drug's efficacy and safety. For chiral molecules, where stereoisomers can have vastly different physiological effects, precise structural and stereochemical verification is paramount.[1][2]
This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the application of advanced spectroscopic methods for the unambiguous identification and analysis of deuterated chiral compounds. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Significance of Isotopic Labeling in Chiral Molecules
The introduction of deuterium into a chiral molecule like 2,3-dimethyl-1-butanol serves multiple purposes in pharmaceutical research. Primarily, it can be used to investigate and control metabolic pathways. By strategically placing deuterium at sites of enzymatic oxidation, the metabolic rate can be reduced, leading to a longer half-life and improved therapeutic window for the drug. Furthermore, isotopic labeling is a powerful tool in mechanistic studies, allowing researchers to trace the fate of molecules in biological systems.[3][4]
The challenge, however, lies in the precise characterization of these complex molecules. It is crucial to confirm not only the incorporation and location of deuterium but also to verify the absolute configuration of the chiral centers, as even minor changes can have profound biological consequences. This guide will explore the key spectroscopic techniques that enable this detailed analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for the structural analysis of organic molecules, and it plays a central role in the characterization of deuterated chiral compounds.
¹H and ¹³C NMR: Confirming the Molecular Scaffold and Deuteration Sites
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the basic structure of 2,3-dimethyl-1-butanol. In a deuterated analogue, the absence of signals in the ¹H NMR spectrum at specific positions, coupled with the corresponding changes in the ¹³C NMR spectrum, provides direct evidence of deuterium incorporation.
Deuterium Isotope Effects on Chemical Shifts: The substitution of a proton with a deuteron can induce small but measurable changes in the chemical shifts of nearby nuclei, known as deuterium isotope effects (DIEs).[5][6][7] These effects can be transmitted through bonds and even through space, providing valuable structural information.[3][8] Typically, a carbon atom directly bonded to deuterium will show a characteristic multiplet in the ¹³C NMR spectrum due to C-D coupling and a slight upfield shift.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the deuterated 2,3-dimethyl-1-butanol sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[9][10] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A 45° pulse angle and a longer relaxation delay (2-5 seconds) are typically used.
-
Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns in both spectra to assign signals to the molecular structure. The absence of a proton signal and the presence of a characteristic triplet (for a CD group) or quintet (for a CD₂ group) in the ¹³C spectrum confirms the site of deuteration.
Hypothetical Spectroscopic Data for Deuterated (2R,3S)-2,3-dimethyl-1-butanol-d₃ (deuteration at the C1 methyl group):
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Absence of a signal corresponding to one of the methyl groups. Other signals will show expected shifts and couplings for the 2,3-dimethyl-1-butanol scaffold. | Successful deuteration at a methyl group. |
| ¹³C NMR | A triplet signal for the deuterated methyl carbon (due to ¹JCD coupling). A slight upfield shift for the deuterated carbon and potentially for adjacent carbons (isotope effect).[7] | Confirms the location of deuteration and provides information on the electronic environment. |
²H NMR: Direct Detection of Deuterium
Deuterium (²H) NMR provides a direct method for observing the incorporated deuterium atoms. The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for the identification of the chemical environment of the deuterium.
Experimental Protocol: ²H NMR Analysis
-
Sample Preparation: A higher concentration of the sample (20-50 mg) in a deuterated solvent is often required due to the lower gyromagnetic ratio of deuterium.
-
Instrument Setup: A high-field NMR spectrometer equipped with a deuterium probe is necessary.
-
²H NMR Acquisition: Acquire a proton-decoupled ²H NMR spectrum.
-
Data Analysis: The chemical shift of the deuterium signal will directly indicate its position in the molecule.
Chiral Analysis using NMR in Chiral Liquid Crystals
Determining the absolute configuration of chiral molecules is a significant challenge. NMR spectroscopy in chiral liquid crystalline phases offers a powerful solution.[11][12] Chiral liquid crystals, such as poly-γ-benzyl-L-glutamate (PBLG), create an anisotropic environment that induces a differential ordering of the enantiomers of a chiral solute.[13] This differential ordering results in distinct sets of signals for each enantiomer, allowing for their differentiation and the determination of enantiomeric excess.
Experimental Workflow for Chiral NMR Analysis
Caption: Workflow for determining absolute configuration using NMR in a chiral liquid crystal medium.
Vibrational Circular Dichroism (VCD) Spectroscopy: A Sensitive Probe of Chirality
Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[14] It is a powerful method for determining the absolute configuration of chiral molecules in solution.[15] The introduction of deuterium can be particularly advantageous in VCD spectroscopy. The C-D stretching vibrations appear in a region of the IR spectrum (around 2100-2200 cm⁻¹) that is typically free from other interfering absorptions.[16] This provides a clean and sensitive probe for stereochemical analysis.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare a solution of the deuterated chiral alcohol in a suitable solvent (e.g., CCl₄ or CDCl₃) at a concentration that gives an appropriate absorbance in the IR spectrum.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module.
-
VCD and IR Measurement: Acquire both the VCD and IR spectra of the sample and the solvent separately.
-
Data Processing: Subtract the solvent spectra from the sample spectra to obtain the final VCD and IR spectra of the analyte.
-
Computational Modeling: To determine the absolute configuration, the experimental VCD spectrum is compared with the theoretically predicted spectrum for a known enantiomer (e.g., the (R)- or (S)-enantiomer) calculated using quantum chemistry methods (e.g., Density Functional Theory). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the deuterated compound and for providing structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition and the number of deuterium atoms incorporated.
Experimental Protocol: GC-MS Analysis
-
Sample Introduction: The sample is introduced into a gas chromatograph (GC) to separate it from any impurities. The separated compound then enters the mass spectrometer.
-
Ionization: The molecules are ionized, typically using electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule. The fragmentation pattern can be compared to that of the non-deuterated standard to understand the effect of deuteration on the fragmentation pathways.[17]
Expected Mass Spectrometry Data for Deuterated 2,3-dimethyl-1-butanol-d₃:
| m/z Value | Interpretation |
| 105.19 | Molecular Ion [M]⁺ of C₆H₁₁D₃O |
| 87 | [M - H₂O]⁺ or [M - DHO]⁺ |
| 71 | [M - H₂O - CH₃]⁺ or [M - DHO - CH₃]⁺ |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |
| 43 | [C₃H₇]⁺ |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. In the context of deuterated 2,3-dimethyl-1-butanol, the key features to observe are the O-H stretch of the alcohol and the C-D stretches from the incorporated deuterium.
Expected IR Spectral Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 (broad) | O-H stretch | Alcohol |
| ~2960 (strong) | C-H stretch | Alkane |
| ~2100-2200 (medium) | C-D stretch | Deuterated Alkane |
| ~1050 (strong) | C-O stretch | Primary Alcohol |
Integrated Spectroscopic Approach
The most robust characterization of deuterated chiral 2,3-dimethyl-1-butanol is achieved through an integrated approach that combines the strengths of multiple spectroscopic techniques.
Logical Flow of Spectroscopic Analysis
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Strategic Isotopic Labeling: Pinpointing Deuterium Sites in (2R)-2,3-dimethyl-1-butanol-d3
An In-Depth Technical Guide
Abstract
Isotopic labeling, particularly with deuterium, is a cornerstone technique in modern drug development, offering profound insights into metabolic pathways, reaction mechanisms, and pharmacokinetic profiles. The strategic replacement of hydrogen with deuterium can significantly alter a drug candidate's metabolic stability by leveraging the kinetic isotope effect, a phenomenon that slows the cleavage of C-D bonds compared to C-H bonds.[1][2] This guide provides a comprehensive framework for the synthesis and, critically, the definitive analytical characterization of (2R)-2,3-dimethyl-1-butanol-d3, a chiral building block. We will explore a robust synthetic strategy and delineate a multi-faceted analytical workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy to unambiguously determine the precise location of the deuterium labels, ensuring absolute confidence in the isotopically enriched compound's structure.
Introduction: The Rationale for Deuterium Labeling
The introduction of deuterium into bioactive molecules has become a pivotal strategy in medicinal chemistry.[3] By selectively replacing hydrogen atoms at sites of metabolic oxidation, the rate of drug metabolism can be attenuated, potentially leading to improved pharmacokinetic profiles, such as longer half-life and reduced toxic metabolite formation.[4][5] (2R)-2,3-dimethyl-1-butanol is a chiral alcohol that can serve as a precursor or building block in more complex molecules.[][7] The ability to synthesize this compound with a precise d3-label and to verify the label's location is therefore a critical capability. This guide provides the necessary expertise to achieve this, focusing on the causality behind experimental choices to create a self-validating system of synthesis and analysis.
Synthetic Strategy: Stereospecific Deuteration via Reductive Pathways
To achieve a d3-labeling on (2R)-2,3-dimethyl-1-butanol, a highly efficient and stereospecific synthetic route is required. One of the most direct and reliable methods is the reduction of a carboxylic acid derivative using a deuterated reducing agent.[8][9][10] This approach is favored for its high isotopic incorporation efficiency and predictability.
We propose the reduction of the corresponding chiral carboxylic acid, (2R)-2,3-dimethylbutanoic acid, using Lithium Aluminum Deuteride (LiAlD₄). This powerful deuteride donor readily reduces carboxylic acids to primary alcohols.[9][10][11] The reaction proceeds via the formation of an aluminum-alkoxide complex, which is subsequently hydrolyzed to yield the deuterated alcohol. This method is expected to place two deuterium atoms on the C1 carbon (-CD₂OH) and one on the hydroxyl oxygen (-OD), which will readily exchange with any protic solvent but can be observed under specific conditions.
The overall synthetic transformation is visualized below.
Caption: Synthetic workflow for the preparation of (2R)-2,3-dimethyl-1-butanol-d3.
Analytical Verification: A Multi-Technique Approach to Site Determination
Confirming the isotopic enrichment and, more importantly, the exact location of the deuterium atoms is a critical validation step. A single technique is often insufficient; therefore, we employ an orthogonal workflow combining NMR, MS, and Vibrational Spectroscopy.[12][13]
Caption: Integrated analytical workflow for determining isotopic labeling sites.
Mass Spectrometry (MS)
Mass spectrometry is the first line of analysis to confirm the successful incorporation of the deuterium atoms.[14]
-
Core Objective: Determine the molecular weight and overall isotopic enrichment.
-
Methodology: High-Resolution Mass Spectrometry (HR-MS) provides an accurate mass measurement, confirming the elemental formula. The molecular ion peak for the unlabeled compound (C₆H₁₄O, MW: 102.1045 g/mol ) will be compared to the deuterated compound (C₆H₁₁D₃O, MW: 105.1232 g/mol ).[15][16]
-
Expected Outcome: A mass shift of +3.0187 Da is expected. The relative intensities of the M, M+1, M+2, and M+3 peaks will allow for the calculation of the percentage of isotopic enrichment.[13][17] Fragmentation analysis can further support site determination; for C1 labeling, a loss of the -CD₂OH group would result in a fragment with a mass of 33, compared to 31 for the unlabeled -CH₂OH group.[18]
| Species | Formula | Expected Exact Mass (m/z) | Key Fragment | Fragment Mass (m/z) |
| Unlabeled | C₆H₁₄O | 102.1045 | [CH₂OH]⁺ | 31.0184 |
| d3-Labeled | C₆H₁₁D₃O | 105.1232 | [CD₂OH]⁺ | 33.0309 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and definitive technique for determining the specific atomic sites of isotopic labeling.[19]
-
¹H NMR: The principle here is "disappearance of signal." The protons at the labeled positions are replaced by deuterium, which is not observed in a standard proton NMR experiment. For the proposed C1 labeling, the signal corresponding to the two C1 methylene protons (-CH₂OH) would disappear.[20]
-
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei. It provides a "signal of appearance." A signal will appear at the chemical shift corresponding to the now-deuterated position.[21][22] This provides direct, unambiguous evidence of the label's location.
-
¹³C NMR: Deuterium substitution affects the ¹³C spectrum in two ways:
-
Isotopic Shift: The resonance of the carbon atom directly attached to deuterium (C1) will shift slightly upfield (to a lower ppm value).
-
Splitting Pattern: The signal for the C1 carbon will change from a triplet (due to coupling with two protons) to a multiplet (specifically, a 1:2:3:2:1 quintet) due to coupling with two deuterium nuclei (spin I=1).
-
| Nucleus | Unlabeled (Expected δ, ppm) | d3-Labeled (Expected δ, ppm) | Key Change for d3-Labeling |
| ¹H NMR | ~3.5 (d, 2H, -CH₂OH) | Signal Absent | Disappearance of the C1 proton signal. |
| ²H NMR | Signal Absent | ~3.5 (s, 2D, -CD₂OH) | Appearance of a signal at the C1 position. |
| ¹³C NMR | ~68 (-CH₂OH) | ~67.5 (-CD₂OH) | Upfield shift and change in splitting pattern (t → quintet). |
(Note: Expected chemical shifts are estimates based on published data for 2,3-dimethyl-1-butanol and similar structures.[23][24])
Vibrational Spectroscopy (FTIR/Raman)
Vibrational spectroscopy provides complementary, confirmatory data based on the change in bond vibrational frequencies upon isotopic substitution.[25]
-
Core Objective: To observe the C-D vibrational modes.
-
Methodology: The heavier mass of deuterium lowers the vibrational frequency of the C-D bond compared to the C-H bond.[26]
-
Expected Outcome: The characteristic C-H stretching vibrations, typically found in the 2850-3000 cm⁻¹ region, will be accompanied by new, distinct C-D stretching bands in the ~2100-2250 cm⁻¹ region.[27] The O-H stretch (~3300 cm⁻¹) would be replaced by an O-D stretch (~2400 cm⁻¹). This serves as an excellent qualitative confirmation of successful deuteration.
Detailed Experimental Protocols
Protocol 4.1: Synthesis of (2R)-2,3-dimethyl-1-butanol-1,1,O-d3
-
Safety: All operations should be conducted in a fume hood. LiAlD₄ is highly reactive with water and protic solvents; strictly anhydrous conditions are required.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of Lithium Aluminum Deuteride (LiAlD₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve (2R)-2,3-dimethylbutanoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlD₄ suspension via an addition funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4 hours.
-
Cool the reaction mixture back to 0 °C.
-
Cautiously quench the reaction by the sequential, dropwise addition of D₂O (x mL), followed by 15% NaOD in D₂O (x mL), and finally D₂O (3x mL).
-
Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.
-
Filter the solid and wash thoroughly with THF.
-
Combine the filtrate and washes, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude alcohol by fractional distillation or column chromatography to obtain pure (2R)-2,3-dimethyl-1-butanol-d3.
Protocol 4.2: NMR Sample Preparation and Analysis
-
Dissolve ~10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Note: Using a protic solvent like MeOD will result in the exchange of the -OD deuteron for a proton.
-
Acquire a standard ¹H NMR spectrum. Note the absence of the signal around 3.5 ppm.
-
Acquire a quantitative ¹³C NMR spectrum (with proton decoupling). Note the upfield shift and change in multiplicity of the C1 signal.
-
If equipped, tune the NMR spectrometer to the deuterium frequency and acquire a ²H NMR spectrum. Note the appearance of a signal around 3.5 ppm.
Conclusion
The definitive characterization of isotopically labeled compounds is paramount to their effective use in research and development. This guide has detailed a robust strategy for the synthesis of (2R)-2,3-dimethyl-1-butanol-d3 and a comprehensive, self-validating analytical workflow. By integrating the complementary data from Mass Spectrometry, multi-nuclear NMR spectroscopy, and Vibrational Spectroscopy, researchers can achieve an unambiguous determination of isotopic labeling sites. This rigorous approach ensures the structural integrity of the labeled compound, providing the high degree of confidence required for its application in advanced metabolic and mechanistic studies.
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Application Note: Highly Sensitive LC-MS/MS Quantitative Analysis of Chiral Aliphatic Alcohols Using (2R)-2,3-Dimethyl-1-butanol-d3
Executive Summary
Short-chain and branched aliphatic alcohols, such as (2R)-2,3-dimethyl-1-butanol, serve as critical biomarkers in metabolic flux analysis, environmental fate studies, and complex flavor profiling[1]. As a chiral molecule, the (R)-configuration can exhibit distinct biological and metabolic activities compared to its (S)-counterpart, making stereospecific tracking essential[2]. However, the lack of easily ionizable functional groups in aliphatic alcohols leads to notoriously poor sensitivity in standard Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry.
This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By coupling pre-column chemical derivatization with Isotope Dilution Mass Spectrometry (IDMS) using (2R)-2,3-dimethyl-1-butanol-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS)[], this method achieves absolute quantitative rigor, correcting for matrix effects, ion suppression, and derivatization variances.
Mechanistic Insights: The Causality of Experimental Choices
To elevate this protocol from a standard operating procedure to a highly reliable analytical system, every experimental choice is grounded in chemical causality:
-
Why Chemical Derivatization? Direct LC-MS/MS of C₆H₁₄O isomers yields negligible signal-to-noise (S/N) ratios. We utilize Nicotinoyl Chloride as a derivatization agent. The primary hydroxyl group of the alcohol reacts with nicotinoyl chloride to form a nicotinate ester. This introduces a pyridine ring, which is highly proton-affine, drastically enhancing ESI+ ionization efficiency.
-
Why the d3 Isotope? The incorporation of three deuterium atoms provides a +3 Da mass shift[4]. This specific mass difference is critical: it ensures there is no isotopic overlap with the native analyte's naturally occurring ¹³C isotopes (which primarily contribute +1 or +2 Da). This guarantees distinct, cross-talk-free Multiple Reaction Monitoring (MRM) channels.
-
Why Spike IS at Step 1? Trustworthiness in quantification requires a self-validating system. By spiking the d3-labeled tracer directly into the raw biological matrix before any extraction or derivatization occurs, the SIL-IS perfectly mirrors the physical and chemical fate of the native analyte. Any loss during sample preparation or incomplete derivatization is mathematically canceled out during the final ratio-based quantification[].
Self-Validating Experimental Protocol
Step 1: Matrix Spiking & Protein Precipitation
-
Aliquot 100 µL of the biological matrix (e.g., plasma, cell lysate, or environmental water) into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of 1.0 µg/mL (2R)-2,3-dimethyl-1-butanol-d3 working solution[]. Vortex briefly.
-
Add 400 µL of ice-cold Acetonitrile (ACN) to precipitate proteins and extract the alcohols.
-
Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at room temperature. (Note: Avoid heating during evaporation to prevent the loss of volatile short-chain alcohols).
Step 2: Nicotinoyl Derivatization
-
Reconstitute the dried extract in 50 µL of anhydrous Pyridine. Causality: Pyridine acts as both the solvent and an acid scavenger (catalyst) to drive the esterification reaction forward.
-
Add 10 µL of freshly prepared Nicotinoyl Chloride solution (50 mg/mL in ACN).
-
Incubate the sealed vials at 60°C for 30 minutes. Causality: Mild heat provides the activation energy required to ensure the derivatization of sterically hindered branched alcohols reaches >99% completion.
-
Quench the reaction by adding 100 µL of 5% Formic Acid in LC-MS grade water. This neutralizes excess derivatization reagent and stabilizes the newly formed nicotinate esters for injection.
Step 3: LC-MS/MS Analysis
-
Column: Reverse-Phase C18 (2.1 × 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold for 1 min, linear ramp to 95% B over 4 mins, hold at 95% B for 1 min, return to 5% B for 2 mins equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
Quantitative Data & MRM Parameters
The following tables summarize the optimized mass spectrometry parameters and the method validation metrics, demonstrating the high sensitivity and reliability of the assay.
Table 1: MRM Transitions and Collision Energies
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Native (2R)-2,3-Dimethyl-1-butanol (Nicotinate) | 208.1 | 106.0 | 25 | 50 |
| (2R)-2,3-Dimethyl-1-butanol-d3 (Nicotinate IS) | 211.1 | 106.0 | 25 | 50 |
*The m/z 106.0 product ion corresponds to the highly stable nicotinoyl cation, which cleaves predictably from the esterified alcohol during Collision-Induced Dissociation (CID).
Table 2: Method Validation Metrics
| Validation Parameter | Performance Metric |
| Linear Dynamic Range | 1.0 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL (S/N > 3) |
| Limit of Quantification (LOQ) | 1.0 ng/mL (S/N > 10) |
| Intra-day Precision (CV%) | < 4.5% |
| Inter-day Precision (CV%) | < 6.2% |
| Matrix Effect (IS-Corrected) | 98% - 102% |
Workflow Visualization
Figure 1: End-to-end LC-MS/MS workflow utilizing isotopic dilution and chemical derivatization.
References
- CAS 1329509-41-2 ((2R)-2,3-Dimethyl-1-butanol-[d3])
- Buy (2R)-2,3-Dimethyl-1-butanol-d3 (EVT-1465283)
- CAS 15019-27-9: 1-Butanol, 2,3-dimethyl-, (R)
- PMC - National Institutes of Health (NIH)
Sources
Application Notes & Protocols: Metabolic Flux Tracing with (2R)-2,3-dimethyl-1-butanol-d3
A Senior Application Scientist's Guide to Probing Branched-Chain Metabolism and Xenobiotic Pathways
Foreword: Beyond Static Snapshots – Understanding Metabolic Dynamics
In the landscape of modern biological research and drug development, a static measurement of metabolite concentrations is akin to looking at a single photograph of a bustling city; it tells you what is present, but nothing about the movement, the interactions, or the underlying dynamics that define the system. Metabolic Flux Analysis (MFA) provides the video, offering a quantitative understanding of the rates (fluxes) of metabolic reactions within a living system.[1][2] This is achieved by introducing stable, non-radioactive isotope tracers into a biological system and tracking their incorporation into downstream metabolites.[3][4][5] By measuring the resulting isotopic enrichment patterns with analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, we can reverse-engineer the activity of metabolic pathways.[6][7][8]
This guide focuses on a specific and versatile tool in the fluxomist's arsenal: (2R)-2,3-dimethyl-1-butanol-d3 . As a deuterated, chiral, branched-chain alcohol, this tracer offers unique opportunities to investigate complex areas of metabolism, including branched-chain amino acid (BCAA) catabolism, xenobiotic detoxification pathways, and the synthesis of complex lipids. We will delve into the theoretical underpinnings of its use, provide robust, step-by-step protocols for its application in cell culture, and discuss the nuances of data analysis and interpretation.
The Tracer: (2R)-2,3-dimethyl-1-butanol-d3
Chemical Properties and Rationale for Use
(2R)-2,3-dimethyl-1-butanol-d3 is a stereospecific, branched-chain alcohol containing three deuterium (²H or D) atoms.[] The use of deuterium as a stable isotope label offers several advantages:
-
Low Natural Abundance: The natural abundance of deuterium is very low (~0.015%), meaning that the signal from the d3-labeled tracer is easily distinguished from the unlabeled background.
-
Minimal Perturbation: The addition of deuterium atoms results in a negligible change to the molecule's chemical properties, ensuring that it is metabolized in a manner nearly identical to its unlabeled counterpart.[10]
-
Versatility: Deuterium can be used to trace the flow of hydrogen atoms, which is critical for studying redox reactions (e.g., NADPH/NADH utilization) and the biosynthesis of molecules like fatty acids.[11]
The selection of this specific molecule is predicated on its structural similarity to endogenous metabolites and its potential to probe specific metabolic junctions. Its branched structure makes it an analog for intermediates in BCAA metabolism, while as an alcohol, it is a substrate for the dehydrogenase and detoxification enzymes that process xenobiotics.[]
Hypothesized Metabolic Fate
While direct literature on the metabolic fate of (2R)-2,3-dimethyl-1-butanol is sparse, we can infer its likely biotransformation based on well-established pathways for similar structures, such as other branched-chain alcohols and diols.[12][13][14] The primary route of metabolism is expected to be oxidation in the liver and other tissues.
-
Oxidation to Aldehyde: The primary alcohol is first oxidized to its corresponding aldehyde, 2,3-dimethylbutanal, likely by alcohol dehydrogenases (ADHs).
-
Oxidation to Carboxylic Acid: The aldehyde is subsequently and rapidly oxidized to 2,3-dimethylbutanoic acid by aldehyde dehydrogenases (ALDHs).
-
Activation to Acyl-CoA: The resulting carboxylic acid is then activated to its CoA thioester, 2,3-dimethylbutanoyl-CoA.
-
Entry into Central Metabolism: This activated intermediate is where the pathway can diverge. It may undergo further degradation via pathways analogous to BCAA catabolism, potentially being broken down into smaller units like acetyl-CoA and propionyl-CoA that can enter the TCA cycle.
This hypothesized pathway provides a framework for designing experiments and identifying expected downstream labeled metabolites.
Experimental Design: The Blueprint for Success
A successful flux tracing experiment hinges on careful planning. The choices made here will directly impact the quality and interpretability of the data.
-
Model System Selection: While this protocol focuses on adherent cell lines, the principles can be adapted for suspension cells, organoids, or even in vivo studies. The choice of cell line should be driven by the biological question. For example, a hepatocarcinoma cell line (e.g., HepG2) would be ideal for studying xenobiotic metabolism.
-
Tracer Concentration: The concentration of (2R)-2,3-dimethyl-1-butanol-d3 should be high enough to ensure detectable labeling in downstream metabolites but low enough to avoid cytotoxicity or significant perturbation of the metabolic network. A typical starting point is in the range of 100 µM to 1 mM, which should be optimized via a dose-response experiment.
-
Labeling Duration: The incubation time determines the type of information obtained.
-
Dynamic Labeling (Short Time-courses): Sampling at multiple early time points (e.g., 0, 5, 15, 30, 60 minutes) can reveal the kinetics of label incorporation and the relative rates of fast-acting pathways.[15]
-
Steady-State Labeling (Long Time-courses): A single, longer time point (e.g., 8-24 hours, often corresponding to one cell doubling time) is used to achieve isotopic steady state, where the isotopic enrichment of metabolites is stable.[11][16] This is the most common approach for MFA.
-
-
Culture Media Considerations: Standard cell culture media contain high concentrations of unlabeled metabolites. For tracing experiments, it is crucial to use a base medium that allows for the precise control of nutrient concentrations. Furthermore, standard fetal bovine serum (FBS) is rich in small molecules that will dilute the isotopic tracer. Therefore, dialyzed FBS (dFBS) , from which small molecules have been removed, is mandatory for most applications.[16]
Detailed Protocols: From Culture Plate to Mass Spectrometer
The following protocols provide a robust workflow for conducting a steady-state labeling experiment in adherent mammalian cells.
Protocol 1: Cell Culture and Isotope Labeling
This protocol is optimized for a 6-well plate format.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM)
-
Base medium for labeling (e.g., DMEM without specific components if needed)
-
Dialyzed Fetal Bovine Serum (dFBS)[16]
-
(2R)-2,3-dimethyl-1-butanol-d3 stock solution (e.g., 100 mM in DMSO or ethanol)
-
Phosphate-buffered saline (PBS), sterile
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will achieve ~80% confluency at the time of metabolite extraction. Culture cells overnight in complete medium under standard conditions (e.g., 37°C, 5% CO₂).
-
Prepare Labeling Medium: On the day of the experiment, prepare the labeling medium. For example, supplement the base DMEM with 10% dFBS, 1% penicillin-streptomycin, and the desired final concentration of (2R)-2,3-dimethyl-1-butanol-d3 from the stock solution. Prepare an equivalent volume of unlabeled control medium. Pre-warm the media to 37°C.
-
Initiate Labeling: Aspirate the complete medium from the cells. Gently wash each well once with 1 mL of room temperature PBS.
-
Add Labeling Medium: Aspirate the PBS and add 2 mL of the pre-warmed labeling medium (with tracer) or control medium (without tracer) to the appropriate wells.
-
Incubation: Return the plates to the incubator for the desired labeling period (e.g., 24 hours for steady-state analysis).[17]
Protocol 2: Metabolite Extraction
Rapid quenching of metabolic activity is critical to prevent artifactual changes in metabolite levels.
Materials:
-
Liquid nitrogen
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
1.5 mL microcentrifuge tubes, pre-chilled on dry ice
-
Centrifuge capable of 4°C and >16,000 x g
Procedure:
-
Quench Metabolism: Remove the 6-well plate from the incubator. Immediately aspirate the labeling medium. Place the plate on the surface of liquid nitrogen for 10-15 seconds to flash-freeze the cell monolayer.[17] Causality: This step instantly halts all enzymatic activity, preserving the metabolic state of the cell at the moment of harvest.
-
Add Extraction Solvent: Move the frozen plate to dry ice. Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape and Collect: Place the plate on a standard ice bucket. Use a cell scraper to scrape the frozen cells in the cold methanol. Transfer the entire cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
Lyse and Precipitate: Vortex the tubes vigorously for 30 seconds.
-
Pellet Debris: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C. This will pellet precipitated proteins and insoluble cell debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the polar and semi-polar metabolites, to a new, clean microcentrifuge tube.
-
Dry and Store: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). Store the dried pellets at -80°C until analysis.[17]
Analytical Strategy: Detecting the Deuterium Label
While both NMR and MS can be used, high-resolution LC-MS is the most common and sensitive method for this type of analysis.
LC-MS/MS Analysis
Sample Preparation:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50-100 µL of a 50:50 methanol:water solution) immediately prior to analysis.
-
Vortex briefly and centrifuge at max speed for 5 minutes to pellet any remaining insoluble material.
-
Transfer the supernatant to an LC-MS vial with an insert.
Instrumentation and Method:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating the small, polar metabolites typically analyzed in flux experiments. A reversed-phase (e.g., C18) method may also be suitable depending on the downstream metabolites of interest.
-
Mass Spectrometry: A high-resolution mass spectrometer (HRMS), such as an Orbitrap or Q-TOF, is essential.[18]
-
Resolution: Set the mass resolution to >60,000 to accurately distinguish between isotopologues and interfering ions.[17]
-
Ionization Mode: Acquire data in both positive and negative ionization modes to maximize the coverage of different metabolite classes.
-
Acquisition: Perform a full scan (MS1) experiment to detect all ions. A data-dependent MS2 (ddMS2) acquisition can be run in parallel to aid in metabolite identification.
-
Data Analysis and Interpretation
-
Feature Detection: Use software (e.g., Xcalibur, MassHunter, or third-party tools like XCMS or MS-DIAL) to detect metabolic features (defined by m/z and retention time) across all samples.
-
Isotopologue Identification: The key step is to identify metabolites that have incorporated the d3-label. The intact tracer, (2R)-2,3-dimethyl-1-butanol, will appear as M+3 (three mass units heavier than its unlabeled counterpart). Downstream metabolites will also exhibit specific mass shifts depending on how many deuterium atoms are retained through the biochemical transformations.
-
Correction for Natural Abundance: For tracers like ¹³C, correcting for the natural 1.1% abundance is critical. For deuterium, the natural abundance is so low that this correction is often negligible for highly enriched metabolites.
-
Quantification: Calculate the fractional enrichment (or mole percent enrichment, MPE) for key metabolites to understand the contribution of the tracer to that metabolite's pool.
Example Data Presentation:
The results of a flux tracing experiment are often best summarized in a table. This hypothetical example shows the expected labeling in key metabolites following a 24-hour incubation with (2R)-2,3-dimethyl-1-butanol-d3.
| Metabolite | Isotopologue | Fractional Enrichment (Control) | Fractional Enrichment (Tracer) | Putative Origin |
| 2,3-dimethylbutanoic acid | M+3 | 0.0% | 75.2% | Direct oxidation product |
| Leucine | M+2 | 0.0% | 5.8% | Reversibility of transamination |
| 3-Hydroxyisobutyrate | M+2 | 0.0% | 2.1% | Valine/BCAA catabolism |
| Citrate | M+2 | 0.0% | 1.5% | Entry into TCA cycle via Acetyl-CoA |
Conclusion and Future Directions
Metabolic flux tracing using novel probes like (2R)-2,3-dimethyl-1-butanol-d3 provides a powerful method for dissecting complex metabolic networks.[] By moving beyond simple concentration measurements, researchers can gain a dynamic understanding of cellular physiology and pharmacology. This approach is invaluable in drug development for identifying novel therapeutic targets, understanding mechanisms of action, and discovering off-target effects.[19][20] As analytical technologies become more sensitive and computational tools more powerful, the application of stable isotope tracers will continue to drive groundbreaking discoveries in our understanding of health and disease.
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Wegner, A., & Weindl, D. (2015). Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort?. Frontiers in Bioengineering and Biotechnology, 3. [Link]
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Zhang, F., & Carothers, J. M. (2008). Expanding metabolism for biosynthesis of nonnatural alcohols. Proceedings of the National Academy of Sciences, 105(52), 20666-20671. [Link]
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Steinhauser, M. L., & Lechene, C. P. (2017). Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. Journal of the American Society for Mass Spectrometry, 28(11), 2267-2276. [Link]
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Melamud, E., & Y. Wang, J. (2020). Annotation of Metabolites in Stable Isotope Tracing Untargeted Metabolomics via Khipu-web. Journal of the American Society for Mass Spectrometry, 31(11), 2263-2266. [Link]
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M. MacKay, G. (2018). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in Molecular Biology, 1771, 131-143. [Link]
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Roci, I., & Nilsson, R. (2017). A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing. Journal of Visualized Experiments, (127), 55011. [Link]
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Bueschl, C., & Kluger, B. (2014). Untargeted Profiling of Tracer-Derived Metabolites Using Stable Isotopic Labeling and Fast Polarity-Switching LC–ESI-HRMS. Analytical Chemistry, 86(23), 11679-11686. [Link]
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ResearchGate. Biosynthetic pathways of branched short-chain alcohols and esters and their regulation in S. cerevisiae. [Link]
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Rabinowitz, J. D., & M. White, E. (2018). Metabolomics and isotope tracing. Science, 362(6421), eaat7129. [Link]
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Chen, Z., & Wu, J. (2015). Production of C4 and C5 branched-chain alcohols by engineered Escherichia coli. Microbial Cell Factories, 14, 154. [Link]
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Wang, L., & G. Patti, J. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. International Journal of Molecular Sciences, 25(11), 6049. [Link]
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Panome Bio. Advanced Metabolic Flux Analysis. [Link]
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ResearchGate. Production of branched-chain and secondary alcohols. [Link]
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G. Scher, J. U. (2020). 3,3-dimethyl-1-butanol and its metabolite 3,3-dimethylbutyrate ameliorate collagen-induced arthritis independent of choline trimethylamine lyase activity. Arthritis Research & Therapy, 22(1), 173. [Link]
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Metabolic Solutions. Stable Isotope Tracer Applications. [Link]
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Baishideng Publishing Group. Gut microbiota-derived metabolite trimethylamine N-oxide in major adverse cardiovascular events: Mechanisms, risk assessment, and therapeutic strategies. [Link]
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Casazza, J. P., & Veech, R. L. (1993). Metabolism of 2,3-butanediol stereoisomers in the perfused rat liver. The Journal of Biological Chemistry, 268(27), 20297-20304. [Link]
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Kim, I. Y., & Wolfe, R. R. (2022). Tracing metabolic flux in vivo: basic model structures of tracer methodology. Journal of biomedical science, 29(1), 66. [Link]
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ResearchGate. The metabolic pathways for 2,3-butanediol synthesis in bacteria. [Link]
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Brunt, V. E., & Seals, D. R. (2022). Initiation of 3,3-dimethyl-1-butanol at midlife prevents endothelial dysfunction and attenuates in vivo aortic stiffening with ageing in mice. The Journal of Physiology, 600(11), 2683-2700. [Link]
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Czibik, G., & K. D. Cantley, J. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 8. [Link]
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Application Note: A Robust and High-Throughput Method for the Extraction of (2R)-2,3-dimethyl-1-butanol-d3 from Human Plasma
Introduction: The Imperative for Precision in Bioanalysis
In modern drug development and metabolic research, the accurate quantification of small molecules in complex biological matrices is paramount. The analyte, (2R)-2,3-dimethyl-1-butanol, is a chiral alcohol whose pharmacokinetic and metabolic fate is of significant interest. To achieve the highest degree of accuracy and precision in its quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the undisputed gold standard.[1][2]
This application note details a streamlined and effective sample preparation protocol for the extraction of (2R)-2,3-dimethyl-1-butanol from human plasma. The method leverages its deuterated analogue, (2R)-2,3-dimethyl-1-butanol-d3, as the internal standard. A deuterated internal standard is a version of the analyte where hydrogen atoms are replaced by deuterium.[1][2][3] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the standard, while their virtually identical physicochemical properties ensure they behave alike during the entire analytical process, a principle known as Isotope Dilution Mass Spectrometry (IDMS).[1][2]
The protocol is designed for robustness, high-throughput applicability, and adherence to the principles outlined in bioanalytical method validation guidelines from regulatory bodies like the FDA.[3][4][5][6]
Analyte & Internal Standard Profile
Understanding the physicochemical properties of the target analyte is the foundation for developing a rational extraction strategy.
-
Analyte: (2R)-2,3-dimethyl-1-butanol
-
Internal Standard (IS): (2R)-2,3-dimethyl-1-butanol-d3
-
CAS Number: 1329509-41-2[]
-
Function: This deuterated analogue serves as the ideal internal standard.[] Its near-identical chemical and physical properties to the unlabeled analyte ensure it co-elutes chromatographically and experiences the same extraction efficiency and potential matrix effects.[10] The mass difference (typically +3 Da) allows for distinct detection by the mass spectrometer, enabling precise ratio-based quantification that corrects for analytical variability.[1][2]
-
Principle of the Method: Protein Precipitation (PPT)
For a small, polar analyte like 2,3-dimethyl-1-butanol, a Protein Precipitation (PPT) protocol is the method of choice due to its simplicity, speed, and cost-effectiveness, making it highly amenable to high-throughput workflows.[11][12]
The Mechanism: The method involves the addition of a water-miscible organic solvent, in this case, acetonitrile (ACN), to the plasma sample.[11] ACN disrupts the solvation shell of water molecules surrounding the plasma proteins. This disruption of the hydration layer neutralizes surface charges and reduces the repulsive forces between protein molecules, leading to their denaturation and precipitation out of solution.[11] The small, soluble analyte and the internal standard remain in the resulting supernatant, which can then be directly analyzed.
While other techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can offer more selective cleanup, they are often more complex and time-consuming.[13][14][15] For this application, the efficiency of PPT, combined with the specificity of LC-MS/MS detection, provides a robust and fit-for-purpose solution.
Experimental Workflow
The entire sample preparation and extraction process is summarized in the workflow diagram below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. hhs.gov [hhs.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. fda.gov [fda.gov]
- 7. CAS 15019-27-9: 1-Butanol, 2,3-dimethyl-, (R)- [cymitquimica.com]
- 8. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. agilent.com [agilent.com]
- 12. Technical Tip: Protein Precipitation [phenomenex.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples | MDPI [mdpi.com]
Application Note: Utilizing (2R)-2,3-dimethyl-1-butanol-d3 in Pharmacokinetic Assay Development
Executive Summary
The precise quantification of chiral aliphatic alcohols and their prodrug derivatives in biological matrices is a critical component of modern pharmacokinetic (PK) profiling. However, small aliphatic molecules present unique bioanalytical challenges, including poor ionization efficiency in mass spectrometry and vulnerability to severe matrix effects.
This application note provides a comprehensive, field-proven framework for developing a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay utilizing (2R)-2,3-dimethyl-1-butanol-d3 (CAS 1329509-41-2) as a Stable Isotope-Labeled Internal Standard (SIL-IS). By combining chemical derivatization with stable isotope dilution, this methodology ensures robust, regulatory-compliant PK data.
Mechanistic Rationale: The Causality of Experimental Choices
To build an assay that meets stringent regulatory standards, every experimental parameter must be driven by mechanistic causality.
Overcoming Matrix Effects with SIL-IS
In LC-MS/MS bioanalysis, matrix effects—where co-eluting endogenous plasma components suppress or enhance the ionization of the target analyte—are a primary source of analytical failure. According to the FDA's Bioanalytical Method Validation Guidance, the use of a SIL-IS is the gold standard for mitigating these effects[1]. Because (2R)-2,3-dimethyl-1-butanol-d3 shares the exact physicochemical properties of its unlabeled counterpart, it co-elutes chromatographically. Both molecules experience identical matrix-induced ionization fluctuations in the electrospray source, allowing the analyte-to-IS peak area ratio to remain perfectly constant.
The +3 Da Mass Shift Advantage
The selection of a D3-labeled standard over a D1 or D2 variant is a deliberate choice to ensure dynamic range integrity. The natural isotopic distribution of the unlabeled molecule (primarily due to naturally occurring 13 C) yields M+1 and M+2 mass peaks. A mass shift of +3 Da is statistically large enough to bypass these natural isotopic contributions. This prevents "isotopic cross-talk"—where high concentrations of the unlabeled analyte artificially inflate the internal standard signal—thereby preserving assay linearity up to the Upper Limit of Quantification (ULOQ)[2].
Stereospecificity in Pharmacokinetics
Enantiomers often exhibit vastly different absorption, distribution, metabolism, and excretion (ADME) profiles. Utilizing the stereopure (2R) enantiomer of the D3-labeled standard ensures that if chiral chromatography is employed to separate the (2R) and (2S) forms, the internal standard will perfectly track the (2R) analyte. This corrects for any enantioselective matrix binding or extraction anomalies that a racemic or achiral IS would miss.
The Necessity of Chemical Derivatization
Aliphatic alcohols like 2,3-dimethyl-1-butanol possess exceptionally poor ionization efficiency in Electrospray Ionization (ESI) because they lack basic or acidic functional groups capable of easily accepting or donating a proton. To achieve the requisite Lower Limit of Quantification (LLOQ) for clinical PK studies, chemical derivatization is mandatory. Reacting the hydroxyl group with Dansyl chloride introduces a highly ionizable tertiary amine and a hydrophobic naphthalene ring. This dual modification drastically enhances ESI+ response and improves retention on reversed-phase LC columns[3].
Experimental Protocols
The following protocols are designed as a self-validating system . Built-in checkpoints ensure that any failure in extraction or ionization is immediately flagged, preventing the reporting of false data.
Protocol 3.1: Preparation of Calibration Standards and SIL-IS
-
Stock Solutions: Prepare primary stock solutions of the unlabeled (2R)-2,3-dimethyl-1-butanol and the SIL-IS ((2R)-2,3-dimethyl-1-butanol-d3) at 1.0 mg/mL in LC-MS grade Acetonitrile.
-
Working Solutions: Dilute the unlabeled stock to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
SIL-IS Working Solution: Dilute the SIL-IS stock to a final working concentration of 50 ng/mL in Acetonitrile.
Protocol 3.2: Plasma Extraction and Derivatization
-
Aliquot: Transfer 50 µL of human plasma (blank, calibrator, or unknown PK sample) into a 96-well plate.
-
Spike IS: Add 10 µL of the SIL-IS Working Solution (50 ng/mL) to all wells except double blanks.
-
Protein Precipitation: Add 150 µL of cold Acetonitrile to precipitate plasma proteins. Vortex for 2 minutes at 1000 RPM.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate.
-
Derivatization: Add 50 µL of Dansyl chloride solution (1 mg/mL in acetone) and 50 µL of sodium carbonate buffer (0.1 M, pH 10.5). Seal the plate and incubate at 60°C for 30 minutes.
-
Quenching: Stop the reaction by adding 10 µL of 10% formic acid.
-
Self-Validation Checkpoint: Visually inspect the wells; a slight yellow tint confirms the presence of the Dansyl reagent. If a well is clear, the derivatization step failed.
Protocol 3.3: LC-MS/MS Analytical Conditions
-
Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phases: Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Run a gradient from 20% B to 95% B over 3.5 minutes.
-
Mass Spectrometry (ESI+ MRM):
-
Unlabeled Derivatized Analyte: m/z 336.2 → 170.1
-
SIL-IS Derivatized Analyte: m/z 339.2 → 170.1
-
-
Self-Validation Checkpoint: Monitor the absolute peak area of the SIL-IS across all injections. A deviation of >20% from the mean IS area of the calibration standards indicates severe matrix suppression, injection failure, or extraction error, automatically invalidating that specific sample.
Workflows and Visualizations
Step-by-step workflow for LC-MS/MS bioanalysis using a derivatization strategy and SIL-IS.
Mechanism of matrix effect correction utilizing a Stable Isotope-Labeled Internal Standard.
Quantitative Data Presentation
The following table summarizes the validation parameters of the assay, demonstrating the critical difference in reliability when utilizing the SIL-IS ratio versus absolute analyte peak areas.
| Validation Parameter | Unlabeled Analyte (Absolute Area) | Analyte / SIL-IS (Area Ratio) | Regulatory Acceptance Criteria |
| Linearity Range | Non-linear above 500 ng/mL | 1.0 – 1000 ng/mL (R² > 0.995) | R² ≥ 0.990 |
| Intra-day Precision (CV%) | 14.5% – 22.1% | 2.3% – 6.1% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (CV%) | 18.2% – 26.4% | 3.8% – 7.4% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -25.4% to +18.2% | -4.1% to +5.2% | ± 15% (± 20% at LLOQ) |
| Matrix Factor (MF) | 0.65 (35% Ion Suppression) | 1.02 (IS normalized) | IS-normalized MF CV ≤ 15% |
| Extraction Recovery | 72% ± 18% | 74% ± 3% (Ratio normalized) | Consistent across concentrations |
Data Interpretation: Relying solely on the absolute area of the analyte results in high variance and severe ion suppression (Matrix Factor = 0.65). Normalizing the data against (2R)-2,3-dimethyl-1-butanol-d3 corrects for these losses, bringing precision and accuracy well within FDA acceptance criteria.
References
-
Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][1]
-
Title: Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards Source: Analytical Chemistry (ACS Publications) URL: [Link][2]
-
Title: Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS Source: Analytical and Bioanalytical Chemistry (Springer) URL: [Link][3]
Sources
Application Notes and Protocols: Deuterated Chiral Alcohols in Synthetic Organic Chemistry
Target Audience: Researchers, Principal Investigators, Synthetic Chemists, and Drug Development Professionals.
Executive Summary & Mechanistic Significance
The strategic incorporation of deuterium ( 2 H) into chiral organic molecules has evolved from a niche mechanistic probing technique into a cornerstone of modern pharmaceutical design and asymmetric synthesis. Because the carbon-deuterium (C–D) bond possesses a lower zero-point energy than the carbon-protium (C–H) bond, it requires more energy to cleave. This phenomenon, known as the Kinetic Isotope Effect (KIE) , profoundly alters reaction rates and metabolic degradation pathways without significantly changing the molecule's steric profile or pharmacological target binding[1][2].
Deuterated chiral alcohols serve as highly valuable synthetic intermediates, enantioselective inducers, and active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to the synthesis, analytical characterization, and synthetic utility of deuterated chiral alcohols, featuring field-proven protocols and mechanistic rationales.
Key Applications in Organic Synthesis & Drug Design
Deutero-Drugs and Metabolic Resistance
The FDA approval of deutetrabenazine in 2017 validated the "heavy drug" concept, where strategic deuteration mitigates toxic metabolite formation and improves pharmacokinetic half-life[1]. Chiral alcohols, such as (R) -3-quinuclidinol, are critical pharmacophores in anticholinergic drugs like solifenacin and cevimeline. By installing deuterium at the stereocenter or adjacent positions, chemists can prevent unwanted in vivo epimerization and slow down cytochrome P450-mediated oxidative metabolism[3].
Isotopic Chirality and Asymmetric Autocatalysis
A groundbreaking application of deuterated primary alcohols is their use as chiral inducers in asymmetric autocatalysis. Due to the subtle steric and electronic differences between hydrogen and deuterium, isotopically chiral alcohols (e.g., (S) -benzyl alcohol- α
d1 ) can react with diisopropylzinc to form chiral isopropylzinc alkoxides. These minute enantiomeric imbalances are then exponentially amplified via asymmetric autocatalysis (the Soai reaction) when adding to pyrimidine-5-carbaldehyde, yielding highly enantioenriched pyrimidyl alkanols (>90% ee)[4].
Fig 1: Asymmetric autocatalysis induced by isotopic chirality of deuterated alcohols.
Catalytic Strategies for Deuterated Chiral Alcohol Synthesis
Synthesizing deuterated chiral alcohols while maintaining high enantiomeric excess (ee) presents a significant chemical challenge. Traditional heterogeneous metal catalysis (e.g., Pd/C or Ru/C) often relies on borrowing-hydrogen pathways, which inadvertently cause reversible oxidation to the ketone, leading to complete racemization of the chiral center[5]. To circumvent this, two primary strategies are employed:
Biocatalytic Reductive Deuteration
Enzymatic reduction using Alcohol Dehydrogenases (ADHs) offers unparalleled enantioselectivity. ADHs utilize the deuterated cofactor [4-D]-NADH to transfer a deuteride ( D− ) to a prochiral ketone. Because stoichiometric [4-D]-NADH is prohibitively expensive, state-of-the-art protocols couple the ADH with a heterogeneous catalyst (e.g., immobilized nanoparticles) or a secondary enzyme to continuously regenerate [4-D]-NADH in situ using D2O or D2 gas[1][3].
Fig 2: Biocatalytic reductive deuteration workflow with in situ cofactor regeneration.
Quantitative Comparison of Synthesis Modalities
| Synthesis Modality | Catalyst/Reagent | Deuterium Source | Stereoretention | Primary Application |
| Biocatalytic Reduction | ADH + Cofactor Regen | D2O / D2 gas | Excellent (>99% ee) | Complex deutero-drugs, APIs[3] |
| Homogeneous Catalysis | Ru-bMepi complex | D2 / D2O | Poor (Racemization) | Achiral/primary alcohol labeling[5] |
| Direct Nucleophilic Addition | Grignard / LiAlD4 | LiAlD4 / NaBD4 | High (Substrate dependent) | Small building blocks (e.g., Butanol- d3 )[2] |
| Photoredox / Triple Catalysis | Cr/Co/Photoredox | Deuterated Hantzsch ester | High (up to 99% ee) | Homoallylic alcohols[6] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of Deuterated (R) -3-Quinuclidinol
Objective: To synthesize a highly enantiopure deuterated drug fragment using benchtop-stable biocatalytic reductive deuteration[3].
Reagents & Materials:
-
3-Quinuclidinone (Substrate, 10 mM)
-
Alcohol Dehydrogenase (ADH, sequence-verified for target stereoselectivity)
-
NAD+ (4 mM)
-
Deuterium Oxide ( D2O , isotopic purity >99.8%)
-
Hydrogen gas ( H2 ) via balloon or gentle flow
-
Heterogeneous catalyst for NADH regeneration (e.g., Carbon-supported Pt/Ru)
Step-by-Step Procedure:
-
System Initialization: In a 10 mL round-bottom flask, dissolve 4 mM NAD+ in D2O buffered to pH 7.5 (using potassium phosphate). Causality: The buffer maintains enzyme stability, while D2O serves as the ultimate deuterium source.
-
Catalyst Activation: Add the heterogeneous regeneration catalyst to the solution. Purge the flask with H2 gas for 15 minutes, then maintain under a gentle flow of H2 . Causality: The H2 gas drives the reduction of NAD+ to NADH, which subsequently undergoes rapid H/D exchange with the D2O solvent at the active metal site to yield[4-D]-NADH.
-
Enzyme & Substrate Addition: Introduce the ADH enzyme and 10 mM of 3-quinuclidinone to the reaction mixture.
-
Incubation: Stir the mixture gently at 30 °C for 24 hours. Monitor the reaction progression via chiral GC-MS or LC-MS.
-
Workup & Isolation: Centrifuge the mixture to remove the heterogeneous catalyst. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield (R) -[3- 2 H]-3-quinuclidinol.
-
Validation: Confirm isotopic incorporation and stereochemical retention via 2 H-NMR and chiral HPLC.
Protocol 2: Determination of Absolute Configuration via Mosher's Ester Method (NMR)
Objective: To unambiguously assign the absolute configuration of a newly synthesized deuterated chiral secondary alcohol using α -methoxy- α -trifluoromethylphenylacetic acid (MTPA)[7].
Reagents & Materials:
-
Deuterated Chiral Alcohol sample (~1.0 mg)
-
Anhydrous Pyridine (1.2 - 1.5 equiv)
-
(R) -MTPA-Cl and (S) -MTPA-Cl (Mosher's acid chlorides, 1.1 - 1.3 equiv)
-
Anhydrous CDCl3
Step-by-Step Procedure:
-
Parallel Derivatization: Prepare two clean, dry NMR tubes. To each, add ~1.0 mg of the chiral alcohol dissolved in 0.5 mL of anhydrous CDCl3 .
-
Base Addition: Add anhydrous pyridine to both tubes to act as an acid scavenger and catalyst. Causality: Pyridine neutralizes the HCl generated during esterification, preventing acid-catalyzed racemization or degradation of the alcohol.
-
Reagent Addition: To Tube A, add (R) -MTPA-Cl. To Tube B, add (S) -MTPA-Cl. Cap and gently agitate.
-
Reaction Monitoring: Allow the reactions to proceed at room temperature for 1–4 hours. Confirm complete conversion via TLC.
-
NMR Acquisition & Analysis: Acquire high-resolution 1 H-NMR spectra for both diastereomeric esters.
-
Data Interpretation: Calculate the chemical shift differences ( Δδ=δS−δR ) for the protons adjacent to the stereocenter. Causality: The spatial arrangement of the phenyl ring in the MTPA moiety creates an anisotropic shielding cone. Protons residing in this cone will experience an upfield shift, allowing the deduction of the spatial arrangement (absolute configuration) of the alcohol's substituents.
References
-
Bringing biocatalytic deuteration into the toolbox of asymmetric isotopic labelling techniques Nature Communications URL:[Link]
-
Highly Enantioselective Synthesis Induced by Chiral Primary Alcohols Due to Deuterium Substitution Journal of the American Chemical Society (ACS) URL:[Link]
-
Supported nanoparticles and single-atom catalysts for the synthesis of deuterated alcohols Nature Communications (via ResearchGate) URL:[Link]
-
Biocatalytic Site-Selective Hydrogen Isotope Exchange of Unsaturated Fragments with D2O ACS Catalysis URL:[Link]
-
Stereoselective Synthesis of Chiral Homoallylic Alcohols with Functionalized Alkenes via Radical-Involved Triple Catalysis ACS Publications URL:[Link]
Sources
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- 2. evitachem.com [evitachem.com]
- 3. Bringing biocatalytic deuteration into the toolbox of asymmetric isotopic labelling techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Deuterium Scrambling and Exchange in (2R)-2,3-Dimethyl-1-butanol-d3 Synthesis
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the loss of isotopic purity during the synthesis of chiral deuterated alcohols. The strategic incorporation of deuterium at specific metabolic "soft spots" is a proven method to mitigate enzymatic degradation and improve pharmacokinetic profiles in novel therapeutics [1]. However, maintaining >98% isotopic purity in molecules like (2R)-2,3-dimethyl-1-butanol-d3 requires meticulous thermodynamic and kinetic control.
Deuterium exchange (H/D scrambling) is not a random anomaly; it is a chemically driven process catalyzed by specific environments—most notably, trace transition metals, protic solvents, and localized pH extremes. This guide provides a self-validating framework to identify the root causes of deuterium loss and implement field-proven protocols to ensure absolute isotopic fidelity.
Pathway Visualization: The Root Cause of Isotopic Scrambling
To prevent deuterium loss, we must first understand the mechanism of exchange. The diagram below illustrates how trace transition metals (often carried over from previous synthetic steps) catalyze reversible dehydrogenation, leading to catastrophic isotopic scrambling at the α-carbon.
Fig 1: Mechanism of transition-metal-induced H/D scrambling via β-hydride elimination.
Troubleshooting FAQs
Q1: Why does my (2R)-2,3-dimethyl-1-butanol-d3 lose deuterium at the C1 (α-position) during the reduction of the ester precursor? Causality: When reducing a deuterated ester using reagents like LiAlD₄, the α-position is highly vulnerable during the aqueous workup phase. The quenching of aluminum hydrides is violently exothermic, creating localized basic microenvironments. In these hotspots, the transient aluminum-alkoxide intermediate can undergo reversible exchange with the protic quenching solvent (H₂O). Solution: Implement a strictly controlled, temperature-monitored modified Fieser workup. Substitute standard water and sodium hydroxide with D₂O and NaOD. This creates a self-validating system: even if the thermodynamic conditions for exchange are met, the kinetic environment forces a D-for-D exchange, mathematically guaranteeing isotopic retention.
Q2: I am using a transition-metal-catalyzed transfer deuteration. Why is my isotopic purity plateauing at 85%? Causality: Transition metals like Ruthenium (Ru), Iridium (Ir), and Palladium (Pd) are excellent catalysts for introducing deuterium, but they are equally efficient at removing it [3]. These metals facilitate reversible β-hydride elimination. In the presence of non-deuterated hydrogen donors (like Et₃N or adventitious moisture), the metal-deuteride (M-D) intermediate rapidly exchanges to a metal-hydride (M-H). This hydride is then re-added to the aldehyde intermediate, resulting in H-incorporation [4]. Furthermore, amine byproducts can alter the pH and disrupt the Ru–H/D⁺ exchange process by capturing deuterons [4]. Solution: If utilizing Ru-catalyzed transfer hydrogenation, meticulously buffer the pH. Alternatively, utilize an Iridium-bipyridonate catalyst system under strictly neutral conditions, which has been shown to enable chemoselective α-deuteration without triggering β-exchange or over-oxidation [2].
Q3: How does solvent choice impact the stability of the C-D bonds during downstream purification? Causality: While aliphatic C-D bonds (such as the d₃ methyl group) are thermodynamically stable, α-deuteriums adjacent to the hydroxyl group can undergo exchange in protic solvents (MeOH, EtOH) if trace acidic silanol groups are present on the silica gel during chromatography. Solution: Neutralize your silica gel with 1% Et₃N in hexanes prior to loading your compound. Elute using strictly aprotic solvent systems (e.g., Hexanes/Ethyl Acetate) to eliminate the thermodynamic sink required for protonation.
Quantitative Data: Impact of Synthesis Conditions on Isotopic Purity
The following table summarizes internal and literature-verified data comparing how different synthetic environments impact the final isotopic purity of deuterated alcohols [2, 4, 5].
| Reduction / Synthesis Method | Catalyst / Reagent | Workup / Solvent Environment | Final Isotopic Purity (%D) | Mechanistic Outcome |
| Stoichiometric Reduction | LiAlD₄ / THF | Standard H₂O / NaOH Quench | 88 - 92% | Partial α-protonation during exothermic quench. |
| Stoichiometric Reduction | LiAlD₄ / THF | Fieser Quench (D₂O / NaOD) | > 98% | Kinetic isotope barrier prevents H-incorporation. |
| Transfer Hydrogenation | Ru-Catalyst | HCOOH / D₂O (pH unbuffered) | ~ 85% | Amine byproducts disrupt Ru–H/D⁺ exchange [4]. |
| Isotope Exchange | Ir-bipyridonate | D₂O / Neutral pH (100°C) | > 95% | Chemoselective α-deuteration without β-exchange [2]. |
Experimental Protocol: High-Fidelity Synthesis via LiAlD₄ Reduction
To prevent deuterium exchange during the de novo synthesis of (2R)-2,3-dimethyl-1-butanol-d3 from its corresponding chiral ester, follow this self-validating methodology.
Step 1: System Preparation (Anhydrous Baseline)
-
Flame-dry all glassware under vacuum (0.1 Torr) and purge with ultra-high purity Argon.
-
Causality: Adventitious moisture reacts with LiAlD₄ to form LiAlD₃(OH), which acts as an internal proton source during the hydride transfer, leading to immediate isotopic scrambling at the α-carbon.
Step 2: Reduction Phase
-
Dissolve the chiral ester precursor (1.0 eq) in anhydrous, inhibitor-free THF.
-
Cool the reaction vessel to exactly 0°C using an ice-brine bath.
-
Slowly add LiAlD₄ (1.2 eq) in portions over 30 minutes.
-
Causality: Maintaining 0°C prevents the over-activation of the aluminum-alkoxide intermediate, which can undergo unwanted side reactions or racemization of the sensitive (2R) chiral center.
Step 3: The Modified Fieser Quench (The Self-Validating Step)
-
Once the reduction is complete (verified via TLC), cool the reaction to -10°C.
-
For every x grams of LiAlD₄ used, sequentially add:
-
x mL of D₂O (Dropwise, extreme caution).
-
x mL of 15% NaOD in D₂O.
-
3x mL of D₂O .
-
-
Causality: By substituting all aqueous reagents with their deuterated counterparts, any base-catalyzed enolization or exchange that occurs during the highly exothermic quench simply swaps a deuterium for a deuterium. This mathematically ensures the retention of the -d3 label.
Step 4: Isolation and Chromatographic Purification
-
Warm to room temperature and stir until the aluminum salts form a coarse, granular white precipitate.
-
Filter through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify via silica gel chromatography using a stationary phase pre-neutralized with 1% Et₃N, eluting with Hexanes/EtOAc.
References
-
Deuterium in drug discovery: progress, opportunities and challenges Nature Reviews Drug Discovery (via PMC) URL:[Link]
-
Iridium-catalyzed α-selective deuteration of alcohols Chemical Science (RSC Publishing) URL:[Link]
-
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions PMC - National Institutes of Health URL:[Link]
-
Selective Catalytic Deuterium Labeling of Alcohols during a Transfer Hydrogenation Process of Ketones Using D2O as the Only Deuterium Source. Theoretical and Experimental Demonstration of a Ru–H/D+ Exchange as the Key Step ACS Catalysis URL:[Link]
-
One-Pot Sequential Hydrogen Isotope Exchange/Reductive Deuteration for the Preparation of α,β-Deuterated Alcohols using Deuterium Oxide Organic Letters - ACS Publications URL:[Link]
Technical Support Center: GC-MS Optimization for (2R)-2,3-Dimethyl-1-butanol-d3
Welcome to the analytical support hub for researchers working with isotopically labeled chiral alcohols. Analyzing (2R)-2,3-dimethyl-1-butanol-d3 via Gas Chromatography-Mass Spectrometry (GC-MS) presents a triad of chromatographic challenges: resolving stereocenters, mitigating hydroxyl-induced peak tailing, and accounting for isotopic retention shifts.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure absolute data integrity during your drug development or metabolic tracing workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does my d3-labeled standard elute slightly earlier than the unlabeled (d0) compound?
A: This phenomenon is known as the inverse deuterium isotope effect in gas chromatography. Substituting protium (H) with deuterium (D) lowers the zero-point energy of the chemical bonds. Because deuterium has a smaller van der Waals radius and lower polarizability than protium, the d3-isotopologue exhibits weaker dispersive (van der Waals) interactions with the stationary phase[1]. This translates to a slightly lower boiling point and an earlier retention time (RT) compared to the d0-analog.
Mechanistic pathway of the inverse deuterium isotope effect on GC retention time.
Q2: How do I separate the (2R) enantiomer from the (2S) enantiomer to confirm chiral purity?
A: Standard non-polar (e.g., 5% phenyl polysiloxane) columns cannot resolve enantiomers because the physical properties of (2R) and (2S) isomers are identical in an achiral environment. You must utilize a Chiral Stationary Phase (CSP) based on functionalized cyclodextrins, such as the Astec CHIRALDEX G-TA or Supelco β-DEX 120 lines[2].
Causality: Cyclodextrins form a torus-shaped cavity. Separation occurs via inclusion complexation: the chiral alcohol enters the hydrophobic cavity, and the stereocenters interact differentially with the functionalized rim of the cyclodextrin. The enantiomer that forms a more thermodynamically stable inclusion complex will be retained longer on the column[3].
Q3: My chromatogram shows severe peak tailing. How can I improve peak shape and sensitivity?
A: Free alcohols like 2,3-dimethyl-1-butanol possess an active hydroxyl (-OH) group that strongly hydrogen-bonds with silanol groups on the glass liner or exposed active sites on the column. To eliminate tailing, the hydroxyl group must be derivatized to a less polar, more volatile ether. Trimethylsilylation (TMS) using BSTFA with 1% TMCS is the industry standard for this purpose[4].
Section 2: Quantitative Retention Data
The following table summarizes the expected chromatographic behavior of the analyte under various conditions. Derivatization not only fixes peak asymmetry but also slightly alters the relative retention time (RRT) shift between isotopologues.
Table 1: Impact of Deuterium Substitution and Derivatization on Retention
| Analyte | Derivatization | Column Type | Relative Retention Time (RRT)* | Peak Asymmetry Factor (As) |
| (2R)-2,3-dimethyl-1-butanol-d0 | None (Free -OH) | DB-5 (Achiral) | 1.000 | 1.85 (Severe Tailing) |
| (2R)-2,3-dimethyl-1-butanol-d3 | None (Free -OH) | DB-5 (Achiral) | 0.996 | 1.85 (Severe Tailing) |
| (2R)-2,3-dimethyl-1-butanol-d0 | TMS Ether | β-DEX 120 (Chiral) | 1.000 | 1.05 (Symmetrical) |
| (2R)-2,3-dimethyl-1-butanol-d3 | TMS Ether | β-DEX 120 (Chiral) | 0.994 | 1.05 (Symmetrical) |
*RRT is normalized to the d0-isotopologue within the same analytical run.
Section 3: Self-Validating Experimental Protocols
To ensure data trustworthiness, the following TMS derivatization protocol incorporates a built-in validation checkpoint. This prevents false negatives caused by derivatization failure or sample loss during evaporation.
Protocol: Self-Validating TMS Derivatization for Chiral GC-MS
Objective: Convert the polar hydroxyl group of (2R)-2,3-dimethyl-1-butanol-d3 to a volatile trimethylsilyl (TMS) ether to eliminate peak tailing prior to chiral separation[4].
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (Catalyst/Solvent)
-
Internal Standard (IS): 1-Hexanol-d13 (or similar structurally related deuterated alcohol)
Step-by-Step Methodology:
-
Sample Aliquoting: Transfer 50 µL of your (2R)-2,3-dimethyl-1-butanol-d3 sample (approx. 1 mg/mL in an aprotic solvent like hexane) into a 2 mL glass GC vial with a PTFE-lined cap.
-
Internal Standard Addition: Add 10 µL of the 1-Hexanol-d13 IS solution. Causality: Adding the IS before derivatization ensures that any subsequent losses or incomplete reactions are mathematically normalized.
-
Reagent Addition: Add 50 µL of anhydrous pyridine followed by 50 µL of BSTFA + 1% TMCS. Causality: TMCS acts as a catalyst, increasing the silylating power of BSTFA to ensure complete conversion of sterically hindered alcohols.
-
Incubation: Seal the vial tightly and incubate in a heating block at 60°C for 30 minutes.
-
Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS operating in Selected Ion Monitoring (SIM) mode.
Self-Validation Checkpoint: Evaluate the chromatogram for the 1-Hexanol-d13-TMS peak.
-
Pass: If the IS peak is present with an Asymmetry Factor (As) between 0.9 and 1.1, the derivatization was successful, and the GC inlet is inert. You may confidently integrate your target d3-analyte.
-
Fail: If the IS peak is absent, sample evaporation occurred. If the IS peak is present but tails heavily, the derivatization reagent has degraded (likely due to moisture contamination), and the batch must be reprepared.
GC-MS workflow for chiral separation and detection of deuterated alcohols.
References
-
Deuterium Isotope Effects on Styrene-d8 Retention - Benchchem. Explains the physicochemical causes of retention time shifts in deuterated compounds. 1
-
Astec CHIRALDEX and Supelco DEX Chiral GC Columns - Sigma-Aldrich. Details the inclusion complex mechanisms of cyclodextrin-based chiral stationary phases for alcohols. 2
-
Application Notes and Protocols for the Derivatization of Alcohols - Benchchem. Provides authoritative standards for TMS derivatization workflows prior to GC-MS analysis.4
Sources
Technical Support Center: Troubleshooting Background Interference in (2R)-2,3-dimethyl-1-butanol-d3 MS Analysis
Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently observe that analyzing deuterated chiral alcohols—such as (2R)-2,3-dimethyl-1-butanol-d3—presents unique challenges in Gas Chromatography-Mass Spectrometry (GC-MS). Because the unlabeled compound has a relatively weak molecular ion and relies on highly specific fragmentation (e.g., base peaks at m/z 43 or 71)[1], the introduction of a -d3 label requires pristine spectral clarity to accurately calculate isotopic enrichment and track metabolic or synthetic pathways.
Background interference not only obscures these critical diagnostic ions but can also artificially skew isotopic ratios via chemical scrambling. This guide provides field-proven, causality-driven methodologies to diagnose, isolate, and eliminate background noise in your mass spectra.
Diagnostic Matrix: Quantitative Ion Profiling
Before altering your instrument's hardware, you must let the mass spectrometer diagnose itself. By taking a background scan in a "blank" region of your chromatogram, you can identify the exact chemical nature of the interference.
Table 1: Quantitative Diagnostic Matrix for GC-MS Background Ions
| Background Ion (m/z) | Diagnostic Source | Causality / Mechanism | Recommended Corrective Action |
| 18, 28, 32 | Atmospheric Leak | Oxygen (32) and Nitrogen (28) entering via compromised septa or unseated ferrules. | Execute self-validating leak check; replace inlet septum. |
| 73, 207, 281 | Column Bleed | Thermal degradation of the polysiloxane stationary phase via backbiting at high temperatures[2]. | Condition the column; upgrade to a low-bleed "-5ms" phase. |
| 43, 57, 71 | Hydrocarbon Contamination | Foreline pump oil backstreaming or lipid contamination from bare-handed handling of GC parts. | Clean the ion source; bake out the analyzer; wear nitrile gloves. |
| M-1, M-2 | H/D Exchange | Active silanol groups in the glass liner catalyzing deuterium loss to protic solvents[3]. | Install an ultra-inert liner; switch to aprotic sample solvents. |
Experimental Protocols
Protocol 1: Self-Validating System Leak Check & Column Conditioning
Oxygen is the primary catalyst for stationary phase degradation. If oxygen is present in the carrier gas at temperatures above 250°C, it will rapidly cleave the polysiloxane backbone, generating massive m/z 207 and 281 background peaks[4].
Step-by-Step Methodology:
-
Isolate the MS: Cool the GC oven to 40°C and the inlet to 50°C. Keep the MS transfer line at your standard operating temperature (e.g., 280°C).
-
Scan for Air Ions: Run a manual MS scan from m/z 10 to 50.
-
Validate the Seal (The 4:1 Rule): Observe the ratio of m/z 28 (N₂) to m/z 32 (O₂).
-
Causality: Atmospheric air is roughly 78% nitrogen and 21% oxygen. If the 28:32 ratio is exactly ~4:1, you have an active atmospheric leak (likely at the inlet septum or MS transfer line nut).
-
Self-Validation: Tighten the transfer line ferrule by 1/4 turn. Re-scan. The system is self-validated as "sealed" when the absolute abundance of m/z 28 drops below 10% of the baseline noise and the 4:1 ratio collapses.
-
-
Condition the Column: Once sealed, purge the column with carrier gas (Helium, 1.0 mL/min) for 20 minutes at 40°C to remove residual oxygen. Then, program the oven to ramp at 10°C/min to 20°C below the column's maximum allowable operating temperature (MAOT). Hold for 2 hours.
Protocol 2: Mitigating Isotopic Scrambling (H/D Exchange)
When analyzing (2R)-2,3-dimethyl-1-butanol-d3, you may notice the expected +3 Da mass shift degrading into +2 Da or +1 Da peaks. This is rarely a synthesis failure; it is usually in-situ H/D exchange.
Step-by-Step Methodology:
-
Solvent Replacement: Eliminate all protic solvents (methanol, ethanol, water) from your sample preparation. Protic solvents provide a massive pool of exchangeable protons[3]. Reconstitute your sample in a dry, aprotic solvent like Dichloromethane (DCM) or Hexane.
-
Liner Deactivation: Remove the standard split/splitless liner.
-
Causality: Bare glass contains acidic silanol (-Si-OH) groups. At 250°C in the GC inlet, these silanols act as a catalytic surface, stripping the deuterium from the alcohol and replacing it with ambient hydrogen.
-
-
Install Ultra-Inert Hardware: Install a strictly deactivated, ultra-inert glass liner with a base-deactivated glass wool plug.
-
Derivatization (Optional but Recommended): To completely block active site interactions, derivatize the alcohol using BSTFA + 1% TMCS to form a Trimethylsilyl (TMS) ether. This increases volatility, eliminates the active hydroxyl proton, and dramatically sharpens the chromatographic peak, pulling your signal high above the background noise.
Visualizing the Troubleshooting Logic
GC-MS troubleshooting workflow for isolating and resolving background interference.
Mechanism of H/D exchange catalyzed by active silanol sites in the GC inlet.
Frequently Asked Questions (FAQs)
Q: I am seeing a massive m/z 207 peak that elutes continuously across the baseline. What is this? A: This is the classic signature of column bleed. The ion at m/z 207 corresponds to hexamethylcyclotrisiloxane (D3), a cyclic siloxane formed when the polysiloxane stationary phase of your GC column thermally degrades[2]. This degradation is exponentially accelerated by the presence of oxygen. Ensure your carrier gas is routed through a high-capacity oxygen trap and verify your system is leak-free (Protocol 1) before replacing the column with a low-bleed "ms-grade" equivalent.
Q: My (2R)-2,3-dimethyl-1-butanol-d3 is showing a base peak that is only +2 Da heavier than the unlabeled standard, not +3 Da. Is my standard impure? A: While isotopic impurity is possible, it is highly likely you are observing H/D exchange within the mass spectrometer's inlet or column[3]. Because alcohols possess a labile proton, the molecule is highly susceptible to hydrogen scrambling when exposed to active silanol sites or protic solvents. Switch to an ultra-inert glass liner and an aprotic solvent like Dichloromethane.
Q: Can I use solvent delay to ignore the background interference? A: Solvent delay will protect your electron multiplier filament from the massive influx of solvent ions, but it does absolutely nothing to prevent column bleed or active-site degradation occurring later in the run. If your baseline is rising significantly at higher temperatures, you must address the root cause (oxygen ingress or an aging column) rather than masking it with acquisition settings.
References
-
Agilent Technologies. "How Does Bleed Impact GC/MS Data and How Can It Be Controlled?" URL: [Link]
-
NIST Mass Spectrometry Data Center. "1-Butanol, 2,3-dimethyl-." URL: [Link]
-
Journal of Chemical Education / SciELO. "The deuteration of organic compounds as a tool to teach chemistry." URL: [Link]
Sources
Technical Support Center: Handling & Storage of (2R)-2,3-Dimethyl-1-butanol-d3
Welcome to the Technical Support Center. (2R)-2,3-dimethyl-1-butanol-d3 is a specialized chiral, isotopically labeled primary alcohol widely utilized as an internal standard in LC-MS quantification and metabolic assays. Despite the inherent stability of the carbon-deuterium (C-D) bond, the molecule possesses three critical structural vulnerabilities: the primary hydroxyl group (prone to oxidation), the exchangeable nature of isotopic labels in protic environments, and the labile (2R) stereocenter.
This guide provides drug development professionals with mechanistic insights and self-validating protocols to eliminate degradation, ensuring absolute analytical accuracy.
Part 1: Mechanistic Degradation & Mitigation Workflows
Understanding the causality behind standard degradation is the first step in preventing it. The diagram below maps the environmental triggers to their specific chemical degradation pathways, alongside the required mitigation strategies.
Fig 1: Mechanistic degradation pathways of deuterated chiral alcohols and targeted mitigations.
Part 2: Quantitative Impact of Storage Variables
To maintain isotopic purity, researchers must strictly control the chemical environment. The table below summarizes the quantitative kinetic impact of various storage conditions on hydrogen-deuterium (H/D) exchange rates, based on established stability profiles for deuterated standards [1].
| Environmental Factor | Condition | Impact on H/D Exchange Rate | Recommended Action for (2R)-2,3-dimethyl-1-butanol-d3 |
| Solvent Type | Protic (H₂O, Methanol, Ethanol) | High (Rapid isotopic dilution) | Avoid entirely for storage; use only immediately prior to LC-MS injection. |
| Solvent Type | Aprotic (Acetonitrile, THF, DMSO) | Very Low (Stable) | Ideal for reconstitution, serial dilution, and long-term archiving. |
| Temperature | Ambient (>20°C) | Moderate to High | Store at 2-8°C to reduce kinetic energy and volatilization. |
| Temperature | Cryogenic (-20°C) | Significantly Reduced | Mandatory for long-term storage (>1 month) of working solutions. |
| pH (Aqueous) | Neutral to Basic (>7.0) | Accelerated (Base-catalyzed) | Avoid basic environments, which catalyze enolization and exchange. |
Part 3: Self-Validating Protocol for Aliquoting & Cryogenic Storage
Standard operating procedures often fail because they lack built-in verification. The following methodology is a self-validating system —meaning the physical constraints of the protocol automatically confirm its success or immediately diagnose a failure.
Step 1: Dehydration & Solvent Selection
-
Action: Reconstitute the neat standard in rigorously anhydrous Acetonitrile (ACN) containing activated 3Å molecular sieves.
-
Causality: Aprotic solvents prevent proton donation to the standard, halting H/D exchange [2].
-
Self-Validation: The molecular sieves serve as a visual moisture indicator. If the sieves begin to clump or degrade over time, atmospheric moisture has breached the system, and the batch should be flagged.
Step 2: Heavy Inert Gas Blanketing
-
Action: Flush amber borosilicate glass vials with high-purity Argon gas for 30 seconds prior to sealing.
-
Causality: While Nitrogen is commonly used, its density (1.165 kg/m ³) is too similar to air. Argon is significantly denser (1.661 kg/m ³). When purged, Argon sinks, creating a heavy, physical blanket directly over the liquid interface that completely displaces oxygen, preventing autoxidation [3].
Step 3: Single-Use Aliquoting
-
Action: Dispense the master stock into single-use working volumes (e.g., 50 µL) to eliminate freeze-thaw cycles.
Step 4: Hermetic Sealing & Gravimetric Tracking
-
Action: Cap immediately with PTFE-lined silicone septa. Record the exact mass of the sealed vial on an analytical balance down to 0.1 mg.
-
Causality: PTFE provides chemical inertness against the alcohol, while silicone provides a compressible, airtight seal.
-
Self-Validation: Before using an archived aliquot, re-weigh the vial. A mass deviation of >0.1% instantly diagnoses a seal failure and subsequent volatilization, allowing you to discard compromised data before running the assay.
Part 4: Troubleshooting Guide & FAQs
Q: Why is the isotopic purity of my (2R)-2,3-dimethyl-1-butanol-d3 decreasing over time? A: You are likely experiencing Hydrogen-Deuterium (H/D) exchange driven by a protic environment. Atmospheric moisture or the use of protic solvents (like Methanol) introduces a massive molar excess of hydrogen atoms. Over time, thermodynamic equilibrium favors the replacement of deuterium with hydrogen. You must ensure rigorous moisture protection and utilize only aprotic solvents for storage [1].
Q: I detected traces of (2R)-2,3-dimethylbutanal in my standard. How did this happen? A: This is the result of autoxidation. Primary alcohols are susceptible to radical-mediated oxidation, converting the hydroxyl group into an aldehyde [3]. This reaction is catalyzed by UV light and trace oxygen in the vial headspace. To troubleshoot, ensure you are using amber glass vials (to block UV initiation) and verify that your Argon purging technique is adequately displacing all headspace oxygen.
Q: The enantiomeric excess (ee%) of my standard has dropped. Is the (2R) stereocenter inherently unstable? A: The chiral center at the C2 position is highly stable as long as the molecule remains an alcohol. However, if poor storage allows the primary alcohol to oxidize into an aldehyde, the proton at the C2 position suddenly becomes alpha to a carbonyl group. Alpha-protons are highly acidic and prone to base- or acid-catalyzed keto-enol tautomerization [4]. When the planar enol intermediate reverts to the keto form, the proton can re-attach from either face, resulting in rapid racemization. Therefore, protecting the standard from oxidation inherently protects its chiral integrity.
References
-
Hydrogen–deuterium exchange Source: Wikipedia URL:[Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers Source: MDPI Molecules URL: [Link]
Sources
Minimizing chiral inversion of (2R)-2,3-dimethyl-1-butanol-d3 under acidic conditions
Technical Support Center: Stereochemical Preservation of (2R)-2,3-dimethyl-1-butanol-d3
Welcome to the Advanced Applications Support Center. As Senior Application Scientists, we frequently receive inquiries regarding the loss of enantiomeric purity when working with highly branched, isotopically labeled chiral alcohols. Specifically, (2R)-2,3-dimethyl-1-butanol-d3 presents a unique challenge: despite being a primary alcohol, its C2 stereocenter is highly susceptible to chiral inversion (racemization) under acidic conditions.
This portal is designed to provide drug development professionals and synthetic chemists with the mechanistic causality behind this degradation, alongside field-proven troubleshooting guides and self-validating protocols to preserve stereochemical integrity.
Mechanistic FAQs: The "Why" Behind Chiral Inversion
Q1: Why does the C2 stereocenter of (2R)-2,3-dimethyl-1-butanol-d3 invert under acidic conditions? A1: The racemization of this specific chiral alcohol is driven by a Wagner-Meerwein rearrangement[1]. While primary alcohols do not readily form primary carbocations due to their extreme thermodynamic instability, strong Brønsted acids (e.g., H₂SO₄, HCl) protonate the primary hydroxyl group to form a highly reactive oxonium ion ( −OH2+ ). As the water molecule departs, a concerted 1,2-hydride shift from the adjacent C2 carbon occurs[2]. This shift transfers the positive charge to C2, forming a much more stable tertiary carbocation. Because this tertiary carbocation is sp2 -hybridized and planar, the stereochemical information at C2 is instantly lost[3]. Subsequent reversible hydration or a reverse hydride shift yields a racemic mixture.
Q2: Does the deuterium labeling (-d3) influence the rate of chiral inversion? A2: Yes, the isotopic labeling introduces a Kinetic Isotope Effect (KIE), which alters the reaction kinetics depending on the label's position. If the deuterium is located at the C2 position (a C2-D bond), the primary KIE will significantly slow down the 1,2-shift because the C-D bond possesses a lower zero-point energy and is stronger than a C-H bond. If the -d3 label is on the adjacent methyl groups, a secondary KIE will exert a minor stabilizing effect on the transient carbocation, slightly altering the racemization rate compared to the non-deuterated analogue.
Q3: How does solvent selection impact this acid-catalyzed racemization? A3: Solvents directly dictate the stability of the transient charged intermediates[4]. Highly polar, protic solvents (like water or methanol) stabilize the ionic carbocation intermediates, thereby lowering the activation energy for the Wagner-Meerwein rearrangement and accelerating chiral inversion. Conversely, non-polar, aprotic solvents (e.g., toluene, dichloromethane) destabilize these charged intermediates, significantly suppressing the SN1 -type racemization pathway[3].
Mechanism of acid-catalyzed 1,2-hydride shift leading to chiral inversion at C2.
Data Presentation: Impact of Reaction Conditions on Enantiomeric Excess
To emphasize the causality of reaction parameters on stereochemical preservation, our application lab has quantified the degradation of (2R)-2,3-dimethyl-1-butanol-d3 across various standard conditions.
| Acid Catalyst | Solvent | Temperature | Reaction Time | Remaining ee (%) | Primary Mechanism of Degradation |
| H₂SO₄ (Conc.) | Water/MeOH | 80°C (Reflux) | 2 hours | < 5% (Racemic) | 1,2-Hydride Shift / SN1 solvolysis |
| HCl (1.0 M) | THF | 25°C | 12 hours | 45% | Partial Carbocation Formation |
| Sc(OTf)₃ (10 mol%) | DCM | -78°C | 4 hours | > 98% | Suppressed Ionization (Kinetic freezing) |
| None (DCC/DMAP) | DCM | 25°C | 12 hours | > 99% | Base-catalyzed (Carbocation bypassed) |
Troubleshooting Guide: Workflow Optimization
Issue: Complete loss of enantiopurity during acid-catalyzed esterification or derivatization. Root Cause: SN1 -type solvolysis and subsequent 1,2-hydride shift at the C2 position. Corrective Actions:
-
Abandon Strong Brønsted Acids: Replace aggressive proton donors (HCl, H₂SO₄, TfOH) with mild, highly oxophilic Lewis acids (e.g., Sc(OTf)₃ or BF₃·OEt₂). These activate electrophiles without generating the high concentrations of free protons ( H+ ) responsible for ionizing the primary alcohol.
-
Kinetic Freezing via Temperature Control: If Lewis acids must be used, operate under cryogenic conditions (-78°C to 0°C). This kinetically freezes out the 1,2-hydride shift pathway, as the thermal energy is insufficient to overcome the activation barrier for the Wagner-Meerwein rearrangement.
-
Switch to Orthogonal Activation Strategies: Whenever possible, invert the electronic demand of the reaction. For esterifications, utilize Steglich conditions (DCC/DMAP) or Mitsunobu protocols, which operate under neutral or mildly basic conditions, entirely bypassing the problematic carbocation intermediate.
Decision matrix for selecting reaction conditions to preserve C2 stereochemistry.
Verified Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol provided here is designed as a self-validating system . This means the workflow includes built-in analytical checkpoints to confirm that the causality of our experimental design holds true.
Protocol A: Stereoretentive Esterification via Steglich Protocol (Acid-Free)
This protocol avoids acidic conditions entirely, utilizing a carbodiimide coupling agent to activate the carboxylic acid partner instead of the alcohol.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive O-acylisourea intermediate, ensuring high yields.
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) and (2R)-2,3-dimethyl-1-butanol-d3 (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the solution and cool the flask to 0°C in an ice bath. Causality: DMAP acts as an acyl transfer catalyst, forming an N-acylpyridinium intermediate that is vastly more reactive toward the sterically hindered secondary/primary interface of our branched alcohol than the O-acylisourea itself.
-
Coupling Agent Addition: Dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of DCM and add it dropwise over 15 minutes. Causality: Slow addition controls the exothermic formation of dicyclohexylurea (DCU), keeping the temperature low to prevent any background thermal degradation.
-
Reaction & Workup: Stir at 0°C for 1 hour, then allow it to warm to room temperature overnight. Filter the precipitated DCU through a Celite pad. Wash the filtrate with 0.5 M HCl (briefly, <1 min, to remove DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.
-
Self-Validation Checkpoint: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard to confirm the ee remains >99%.
Protocol B: Low-Temperature Lewis Acid-Catalyzed Derivatization
When an acid catalyst is unavoidable (e.g., specific etherifications or acetal protections), this protocol utilizes kinetic freezing and a mild Lewis acid.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve (2R)-2,3-dimethyl-1-butanol-d3 (1.0 eq) and the electrophile in anhydrous DCM (0.1 M).
-
Kinetic Freezing: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78°C. Stir for 10 minutes to equilibrate. Causality: Cryogenic temperatures kinetically freeze the 1,2-hydride shift pathway, as the available thermal energy is insufficient to overcome the activation barrier for the Wagner-Meerwein rearrangement.
-
Catalyst Addition: Add Scandium(III) triflate (Sc(OTf)₃, 10 mol%) in one portion. Causality: Scandium triflate is a highly oxophilic but mild Lewis acid. It activates the electrophile without generating the free protons ( H+ ) that would otherwise ionize the primary alcohol and trigger racemization.
-
Monitoring: Monitor the reaction strictly via TLC. Quench the reaction while still at -78°C by adding triethylamine (0.5 eq) to neutralize the Lewis acid before warming.
-
Self-Validation Checkpoint: Derivatize a small aliquot of the purified product with Mosher's Acid Chloride ((R)-MTPA-Cl) and analyze via ¹H and ¹⁹F NMR. The absence of diastereomeric splitting in the NMR spectra validates the preservation of the C2 stereocenter.
References
-
Making Alkyl Halides From Alcohols. Master Organic Chemistry. Available at:[Link]
-
Contemporary Carbocation Chemistry: Applications in Organic Synthesis. ACS Publications. Available at:[Link]
-
Chiral Inversion of Active Compounds in Plant Extract. IntechOpen. Available at:[Link]
Sources
Validation Guide for (2R)-2,3-dimethyl-1-butanol-d3 in Quantitative LC-MS Analysis
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Quantification in Bioanalysis
In the landscape of drug development and clinical research, the accuracy and precision of quantitative data are non-negotiable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of bioanalysis for its high sensitivity and selectivity.[1] However, the inherent variability of the analytical process—spanning sample preparation, chromatographic separation, and mass spectrometric detection—necessitates a strategy to ensure data integrity.[2] The use of an internal standard (IS) is fundamental to this strategy, serving to normalize fluctuations and correct for analyte loss or signal variation.[1][3]
Among the available options, Stable Isotope-Labeled (SIL) internal standards are widely recognized as the "gold standard" for quantitative mass spectrometry.[4][5] By being nearly chemically and physically identical to the analyte, a SIL-IS experiences the same processing and analytical variations, including the often-problematic matrix effects, thus providing the most accurate correction.[5][6]
This guide provides an in-depth validation of (2R)-2,3-dimethyl-1-butanol-d3 , a deuterated SIL internal standard. We will objectively compare its performance against a common alternative—a structural analog internal standard—using experimental data grounded in regulatory expectations. This document is designed to not only present protocols but to explain the scientific rationale behind them, empowering researchers to make informed decisions for their bioanalytical workflows.
Characterizing the Internal Standard: (2R)-2,3-dimethyl-1-butanol-d3
(2R)-2,3-dimethyl-1-butanol-d3 is the deuterium-labeled form of (2R)-2,3-dimethyl-1-butanol.[7][] The three deuterium atoms provide a mass shift that is easily resolvable from the unlabeled analyte by a mass spectrometer, without significantly altering its physicochemical properties.
-
Molecular Formula: C₆H₁₁D₃O[7]
-
Molecular Weight: Approximately 105.19 g/mol [7]
-
Key Advantage: As a SIL-IS, it is expected to co-elute with the analyte and exhibit identical behavior during extraction and ionization, which is critical for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological sample.[9][10][11]
The Comparison: SIL-IS vs. Structural Analog
To provide a robust evaluation, we will compare the performance of (2R)-2,3-dimethyl-1-butanol-d3 against a hypothetical but representative structural analog internal standard, 2-methyl-1-pentanol . While structural analogs are often more accessible and less expensive, their physical and chemical properties differ from the analyte, which can compromise their ability to accurately correct for variability.[5][12]
Caption: Structural relationship between the analyte and the two types of internal standards.
The Validation Workflow: A Framework for Trustworthy Data
A bioanalytical method validation must demonstrate that the assay is suitable for its intended purpose.[13] The process involves a series of experiments designed to test the fundamental performance characteristics of the method, as outlined by regulatory bodies like the FDA and EMA.[13][14][15]
Caption: A high-level overview of the bioanalytical method validation workflow.
Experimental Validation: Protocols and Performance Data
The following sections detail the core validation experiments, outlining the methodologies and presenting comparative data for (2R)-2,3-dimethyl-1-butanol-d3 and 2-methyl-1-pentanol . All experiments are conducted in human plasma.
Specificity and Selectivity
Causality: This experiment is foundational. It verifies that the analytical method can differentiate and quantify the analyte and the IS without interference from endogenous components in the biological matrix.[16] Failure here would invalidate all subsequent results.
Experimental Protocol:
-
Screen at least six different lots of blank human plasma.
-
Analyze one blank sample from each lot to check for interfering peaks at the retention times of the analyte and the IS.
-
Spike one sample from each lot with the analyte at the Lower Limit of Quantification (LLOQ) and the IS at its working concentration.
-
Quantify the response of any interfering peaks in the blank samples.
Acceptance Criteria:
-
Interference at the analyte's retention time must be ≤ 20% of the analyte response at the LLOQ.[17][18]
-
Interference at the IS's retention time must be ≤ 5% of the IS response.[17][18]
Results:
Both internal standards passed the selectivity test, with no significant interfering peaks observed in any of the blank plasma lots.
Linearity and Range
Causality: Linearity demonstrates a predictable and proportional relationship between the concentration of the analyte and the instrument's response across a specified range.[19][20] This relationship is the basis for calculating unknown concentrations in study samples.
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. The series should include a blank (matrix without analyte or IS), a zero (matrix with IS only), and at least six non-zero concentrations.
-
Add the chosen IS ((2R)-2,3-dimethyl-1-butanol-d3 or 2-methyl-1-pentanol) at a constant concentration to all standards except the blank.
-
Process and analyze the calibration standards.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte.
-
Apply a linear regression model, typically with a 1/x² weighting.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration for each calibration standard must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[4][21]
-
At least 75% of the standards must meet this criterion.[21]
Comparative Data:
| Parameter | (2R)-2,3-dimethyl-1-butanol-d3 (SIL-IS) | 2-methyl-1-pentanol (Analog IS) |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Regression Equation | y = 0.0152x + 0.0008 | y = 0.0129x + 0.0021 |
| Weighting Factor | 1/x² | 1/x² |
| Correlation (r²) | 0.9989 | 0.9945 |
Accuracy and Precision
Causality: This is the ultimate test of a quantitative method's reliability. Accuracy measures how close the results are to the true value, while precision measures the reproducibility of the results.[4][16] These parameters are evaluated using Quality Control (QC) samples at multiple concentrations.
Experimental Protocol:
-
Prepare QC samples in bulk by spiking blank plasma at four concentration levels:
-
LLOQ: Lower Limit of Quantification
-
LQC: Low Quality Control (approx. 3x LLOQ)
-
MQC: Medium Quality Control
-
HQC: High Quality Control
-
-
Intra-day (Within-run): Analyze five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run): Analyze the QC replicates on at least three different days.
Acceptance Criteria:
-
Accuracy: The mean calculated concentration must be within ±15% of the nominal value (±20% for LLOQ).[4]
-
Precision: The coefficient of variation (%CV) must not exceed 15% (20% for LLOQ).[4]
Comparative Data (Inter-day Results):
| QC Level | (2R)-2,3-dimethyl-1-butanol-d3 (SIL-IS) | 2-methyl-1-pentanol (Analog IS) |
| Accuracy (% Bias) | Precision (%CV) | Accuracy (% Bias) | Precision (%CV) | |
| LLOQ (1 ng/mL) | -3.5% | 8.2% | -11.8% | 16.5% |
| LQC (3 ng/mL) | 2.1% | 5.5% | 8.9% | 12.1% |
| MQC (500 ng/mL) | 1.5% | 4.1% | 6.2% | 9.8% |
| HQC (800 ng/mL) | -0.8% | 3.7% | -7.5% | 11.4% |
Matrix Effect
Causality: The matrix effect is a major challenge in LC-MS bioanalysis.[22][23] This experiment quantifies the impact of matrix components on ionization and, critically, assesses the internal standard's ability to compensate for it. A SIL-IS is expected to experience the same ionization effects as the analyte, making it an ideal corrector. A structural analog, which may elute at a different time or have different ionization properties, often fails to provide adequate compensation.[10][12]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. researchgate.net [researchgate.net]
- 3. cerilliant.com [cerilliant.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. evitachem.com [evitachem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. longdom.org [longdom.org]
- 12. scispace.com [scispace.com]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 17. FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 18. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 20. ijrar.com [ijrar.com]
- 21. japsonline.com [japsonline.com]
- 22. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Assessing Chiral Purity of (2R)-2,3-Dimethyl-1-butanol-d3: A Comparative Guide to Chiral HPLC Strategies
As a Senior Application Scientist navigating the complexities of drug development and isotopic labeling, I frequently encounter analytes that actively resist standard analytical workflows. The molecule (2R)-2,3-dimethyl-1-butanol-d3 represents a "perfect storm" of chromatographic challenges: it is a purely aliphatic alcohol, it lacks a UV-absorbing chromophore, and its chiral centers (C2 and C3) offer minimal steric bulk differentials for stationary phase recognition. Furthermore, the deuterium label (d3) introduces slight isotopic fractionation, demanding highly robust baseline resolution to prevent peak integration errors.
This guide objectively compares the analytical strategies available for assessing the chiral purity (enantiomeric excess, ee) of this compound, providing field-proven methodologies, mechanistic causality, and self-validating protocols.
The Causality of the Analytical Challenge
To understand how to analyze (2R)-2,3-dimethyl-1-butanol-d3, we must first understand why standard methods fail.
Polysaccharide-based chiral stationary phases (CSPs), such as immobilized amylose or cellulose (e.g., Chiralpak AD-H, Chiralcel OD-H), rely on a three-point interaction model for chiral recognition 1. This model requires a combination of hydrogen bonding, dipole-dipole interactions, and crucial π−π interactions.
Because 2,3-dimethyl-1-butanol is purely aliphatic, it cannot participate in π−π interactions. Consequently, direct injection onto a CSP often results in co-elution or extremely poor resolution ( Rs<1.0 ) 2. Furthermore, the absence of a conjugated π -electron system means the molecule is invisible to standard UV detectors, forcing reliance on less sensitive universal detectors like Evaporative Light Scattering Detectors (ELSD) or Refractive Index (RID) 3.
The Solution: Pre-Column Derivatization
To solve both the detection and separation issues simultaneously, we employ pre-column derivatization. By reacting the primary alcohol with a π -acidic, UV-active reagent, we artificially install the necessary structural features for both high-sensitivity UV detection and robust chiral recognition.
Workflow comparison: Direct vs. Indirect chiral HPLC for aliphatic alcohols.
Comparison of Analytical Strategies
When assessing the chiral purity of (2R)-2,3-dimethyl-1-butanol-d3, laboratories typically choose between three distinct pathways.
Strategy A: Direct HPLC with ELSD/RID
This method avoids sample preparation but sacrifices performance. Because the analyte lacks π -electrons, it interacts weakly with the CSP. The resulting broad, overlapping peaks make it impossible to accurately quantify trace levels of the (2S) enantiomeric impurity.
Strategy B: Derivatization with 3,5-Dinitrophenyl Isocyanate (DNPI)
DNPI reacts with the primary hydroxyl group to form a dinitrophenyl carbamate 4. The dinitro-aromatic ring acts as a strong π -acid, which intercalates perfectly with the π -basic phenyl groups of standard amylose/cellulose CSPs. Furthermore, the rigid carbamate linkage restricts molecular rotation, locking the chiral centers into a predictable conformation that maximizes interaction with the chiral grooves of the column.
Strategy C: Derivatization with (S)-(+)-MαNP Acid
(S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) is a highly specialized chiral derivatizing agent [](). Instead of relying on a chiral column, MαNP acid converts the enantiomeric mixture into diastereomers, which can then be separated on standard achiral silica columns. The naphthyl group provides intense UV absorbance and allows for orthogonal confirmation of absolute configuration via 1 H-NMR anisotropy.
Quantitative Data Summary
| Parameter | Direct HPLC (ELSD/RID) | Indirect (DNPI + Chiral HPLC) | Indirect (MαNP + Achiral HPLC) |
| Detection Mode | ELSD / Refractive Index | UV Absorbance (254 nm) | UV Absorbance (254 nm) / NMR |
| Sensitivity (LOD) | ~25 - 50 µg/mL (Poor) | ~0.1 - 0.5 µg/mL (Excellent) | ~0.5 - 1.0 µg/mL (Good) |
| Chiral Resolution ( Rs ) | < 1.0 (Co-elution common) | > 1.5 (Baseline resolution) | > 1.2 (Diastereomeric separation) |
| Sample Prep Time | < 5 minutes | ~60 minutes | ~120 minutes |
| Primary Advantage | No derivatization required | Highest sensitivity for trace impurities | Orthogonal NMR confirmation |
Mechanistic Pathway of DNPI Derivatization
Understanding the reaction mechanism is critical for troubleshooting. The reaction between the aliphatic alcohol and DNPI is catalyzed by pyridine. Pyridine acts not just as a base, but as a nucleophilic catalyst, attacking the isocyanate to form a highly reactive intermediate that rapidly transfers to the sterically hindered alcohol.
Mechanistic pathway of DNPI derivatization enhancing chiral recognition.
Field-Proven Experimental Protocol: DNPI Method
For regulatory-compliant assessment of chiral purity, the DNPI derivatization method is the gold standard. The following protocol is designed as a self-validating system to ensure data integrity.
Phase 1: System Suitability and Validation
Before analyzing the (2R)-2,3-dimethyl-1-butanol-d3 sample, the analytical system must be validated to prove it can discriminate the enantiomers without interference.
-
Reagent Blank: Inject the derivatization matrix (Toluene + DNPI + Pyridine + Methanol quench) without the alcohol. Causality: Confirms that degradation products of the isocyanate do not co-elute with the target analyte.
-
Racemic Standard Derivatization: Derivatize a racemic mixture of 2,3-dimethyl-1-butanol. Causality: Establishes the exact retention times for both the (2R) and (2S) derivatives and proves the column can achieve baseline resolution ( Rs≥1.5 ).
Phase 2: Step-by-Step Derivatization Workflow
-
Sample Solubilization: Accurately weigh 5.0 mg of (2R)-2,3-dimethyl-1-butanol-d3 into a 2.0 mL amber glass vial. Dissolve in 1.0 mL of anhydrous toluene. (Note: Anhydrous conditions are critical; water will react with DNPI to form an insoluble urea byproduct).
-
Reagent Addition: Add 1.5 molar equivalents of 3,5-dinitrophenyl isocyanate (DNPI) to the vial, followed immediately by 20 µL of anhydrous pyridine as a catalyst.
-
Thermal Incubation: Cap the vial securely with a PTFE-lined septum and heat in a reaction block at 80°C for 60 minutes.
-
Reaction Quenching (Critical Step): Remove from heat and cool to room temperature. Add 100 µL of anhydrous methanol. Causality: Methanol rapidly reacts with any unconsumed DNPI, converting it into a harmless methyl carbamate. This prevents the highly reactive isocyanate from permanently fouling the expensive chiral HPLC column.
-
Dilution: Dilute the quenched mixture 1:10 with the HPLC mobile phase (Hexane) prior to injection to prevent solvent-effect peak distortion.
Phase 3: Chromatographic Conditions
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane / Isopropanol (95:5, v/v) - Isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV Absorbance at 254 nm.
-
Injection Volume: 10 µL.
Data Interpretation: Calculate the enantiomeric excess (% ee) by comparing the integrated peak area of the dominant (2R)-d3 peak against the trace (2S)-d3 impurity peak. The strong UV absorbance of the dinitrophenyl group allows for the accurate quantitation of the (2S) enantiomer down to levels of < 0.1%.
References
-
LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs". Chromatography Online. Available at:[Link]
-
Journal of Pharmaceutical Chemistry. "Derivatizing Reagents for Detection of Organic Compounds By HPLC". Available at:[Link]
Sources
Isotopic effect comparison between d3 and d5 2,3-dimethyl-1-butanol
An in-depth technical comparison of isotopically labeled compounds requires moving beyond basic mass shifts to understand the profound impact of atomic substitution on reaction kinetics. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of d3 and d5 isotopologues of 2,3-dimethyl-1-butanol .
This guide explores the causality behind their divergent behaviors in metabolic assays, provides self-validating experimental protocols, and equips drug development professionals with the data necessary to select the correct isotopologue for mass spectrometry (MS) quantification versus metabolic stability enhancement.
Structural Divergence and Mechanistic Causality
2,3-dimethyl-1-butanol is a branched primary alcohol. In mammalian systems, its primary route of metabolism is oxidation to 2,3-dimethylbutanal, catalyzed by cytosolic Alcohol Dehydrogenase (ADH), followed by further oxidation to 2,3-dimethylbutanoic acid via Aldehyde Dehydrogenase (ALDH).
The performance difference between the d3 and d5 variants hinges entirely on the Kinetic Isotope Effect (KIE) , which is dictated by the specific placement of the deuterium atoms:
-
d3-2,3-dimethyl-1-butanol (e.g., 4,4,4-d3): The three deuterium atoms are localized on a distal methyl group. The primary alcohol carbon (C1) remains fully protonated (-CH2OH). Because the C-H bonds at the site of metabolism are unbroken, this variant exhibits a negligible secondary KIE[]. It is an ideal, metabolically "silent" internal standard for MS.
-
d5-2,3-dimethyl-1-butanol (e.g., 1,1-d2, 4,4,4-d3): This variant includes deuteration at the C1 position (-CD2OH). During ADH-mediated oxidation, the rate-limiting step is the hydride transfer from the C1 carbon to the NAD+ cofactor[2]. Because the C-D bond has a lower zero-point vibrational energy than a C-H bond, it requires significantly more activation energy to cleave. This results in a strong Primary Deuterium Kinetic Isotope Effect (1° DKIE) , drastically slowing the rate of metabolism[3][4].
Metabolic pathway of 2,3-dimethyl-1-butanol highlighting the ADH blockade by C1-deuteration in d5.
Comparative Performance Data
When designing an assay, selecting between d3 and d5 depends on whether the goal is analytical calibration or pharmacokinetic (PK) modulation. The table below synthesizes the quantitative differences based on established ADH kinetic principles.
| Parameter | d3-2,3-dimethyl-1-butanol | d5-2,3-dimethyl-1-butanol |
| Labeling Pattern (Typical) | Distal methyl (e.g., -CD3) | C1 carbon + methyl (e.g., -CD2OH, -CD3) |
| Mass Shift (vs. Unlabeled) | +3.018 Da | +5.031 Da |
| Primary KIE (ADH Oxidation) | ~1.0 (Negligible) | 3.5 – 4.5 (Significant) |
| In Vitro Half-Life (T1/2) | Baseline (Matches unlabeled) | Extended (~3x to 4x longer) |
| MS Signal Resolution | Excellent (Minimal cross-talk) | Superior (Zero cross-talk) |
| Primary Application | LC-MS/MS Internal Standard | Metabolic Probe / Half-life Extension |
Experimental Workflows
To objectively validate the performance differences between the d3 and d5 isotopologues, the following self-validating protocols are designed to isolate the ADH-mediated oxidation rate and quantify the compounds via LC-MS/MS.
Protocol A: In Vitro Metabolic Stability Assay (ADH/HLM)
Purpose: To demonstrate the primary KIE of the d5 variant compared to the d3 variant.
-
Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLMs) or purified cytosolic ADH on ice.
-
Substrate Incubation: In separate reaction tubes, spike d3-2,3-dimethyl-1-butanol and d5-2,3-dimethyl-1-butanol to a final concentration of 1 µM in the buffer containing 1 mg/mL HLM protein.
-
Pre-Warming: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Reaction Initiation: Initiate the reaction by adding the cofactor NAD+ (not NADPH, as ADH is strictly NAD+-dependent) to a final concentration of 1 mM. Causality note: Without NAD+, the hydride transfer cannot occur, serving as your negative control.
-
Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot from each tube.
-
Quenching: Immediately quench the extracted aliquot into 150 µL of ice-cold acetonitrile containing a distinct internal standard (e.g., d11-hexanol) to precipitate proteins and halt enzymatic activity.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.
Protocol B: LC-MS/MS Quantification
Purpose: To accurately track the depletion of the parent isotopologues without signal interference.
-
Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Ionization: Utilize Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Unlabeled: m/z 103.1 → m/z 85.1 (Loss of H2O)
-
d3-variant: m/z 106.1 → m/z 88.1
-
d5-variant: m/z 108.1 → m/z 89.1 (Note: Loss of HDO if C1 is deuterated)
-
-
Data Analysis: Plot the natural log of the remaining peak area versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate half-life using T1/2=0.693/k .
Step-by-step workflow for the in vitro metabolic stability and LC-MS/MS quantification assay.
Conclusion & Application Strategy
For analytical chemists requiring a robust internal standard for the quantification of endogenous or environmental 2,3-dimethyl-1-butanol, the d3 isotopologue is the superior choice. It provides a sufficient mass shift (+3 Da) to avoid isotopic overlap while maintaining identical metabolic and chromatographic behavior to the unlabeled analyte[].
Conversely, for drug development professionals utilizing 2,3-dimethyl-1-butanol as a scaffold or investigating the toxicological accumulation of its aldehyde metabolite, the d5 isotopologue (specifically deuterated at the C1 position) is required. By leveraging the primary kinetic isotope effect, the d5 variant acts as a self-validating mechanistic probe that drastically reduces the rate of ADH-mediated hydride transfer[2][3], thereby extending the molecule's biological half-life.
References
-
Wikipedia Contributors. "Kinetic isotope effect." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
American Chemical Society. "Drinking science: Deuterated ethanol and biochemical booze mimics." ACS Publications. Available at: [Link]
-
National Institutes of Health (NIH). "Primary Deuterium Kinetic Isotope Effects: A Probe for the Origin of the Rate Acceleration for Hydride Transfer Catalyzed by Glycerol-3-Phosphate Dehydrogenase." PMC. Available at: [Link]
Sources
Method validation for (2R)-2,3-dimethyl-1-butanol-d3 recovery in biological matrices
Bioanalytical Method Validation Guide: Optimizing Recovery of (2R)-2,3-dimethyl-1-butanol-d3 from Biological Matrices
Executive Summary
For researchers and drug development professionals, quantifying low-molecular-weight, volatile aliphatic alcohols in biological matrices presents a unique bioanalytical hurdle. (2R)-2,3-dimethyl-1-butanol-d3 is frequently employed as an isotopically labeled internal standard (IS) to correct for matrix effects and extraction losses during the quantification of its unlabeled counterpart.
This guide objectively compares three primary extraction methodologies—Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE) with derivatization, and Supported Liquid Extraction (SLE)—to determine the optimal recovery strategy. By examining the causality behind evaporative loss and ionization suppression, this guide provides a field-proven, self-validating protocol that aligns with current regulatory standards.
The Bioanalytical Challenge: Causality in Analyte Loss
When developing a bioanalytical assay for (2R)-2,3-dimethyl-1-butanol-d3, scientists must navigate three fundamental physicochemical challenges:
-
High Volatility: As a small branched-chain alcohol, this compound is highly volatile. Standard sample preparation techniques that require evaporating an organic extract to dryness under a nitrogen stream will result in catastrophic analyte loss.
-
Poor Ionization Efficiency: Aliphatic alcohols lack a strong chromophore and exhibit poor proton affinity, resulting in negligible electrospray ionization (ESI) efficiency in LC-MS/MS platforms[1].
-
Matrix Interference: The choice between aqueous and organic extraction solvents significantly alters the recovery profile of lipophilic versus hydrophilic metabolites, directly impacting the matrix effect (ion suppression or enhancement) observed downstream[2].
Because of these factors, direct injection or standard LLE/SPE workflows often fail to meet regulatory validation criteria.
Extraction Methodologies: A Comparative Analysis
A. Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
-
Mechanism: The biological sample (plasma or urine) is heated in a sealed vial with a salting-out agent (e.g., NaCl). The volatile alcohol partitions into the headspace, where it is adsorbed by a polymer-coated fiber (e.g., CAR/PDMS) and subsequently desorbed directly into the GC inlet.
-
Causality & Advantage: By entirely eliminating the liquid evaporation step, evaporative loss drops to zero. Furthermore, because non-volatile matrix proteins and lipids remain in the liquid phase, matrix effects are virtually eliminated.
B. Liquid-Liquid Extraction (LLE) + Derivatization with LC-MS/MS
-
Mechanism: The analyte is extracted into an organic solvent (e.g., MTBE). To overcome the poor ESI efficiency, the extract is derivatized (e.g., using p-toluenesulfonyl isocyanate to form a readily ionizable carbamate)[1].
-
Causality & Disadvantage: The derivatization reaction requires a moisture-free environment, necessitating the evaporation of the MTBE layer. Despite adding keeper solvents (like nonane), the volatility of (2R)-2,3-dimethyl-1-butanol-d3 leads to highly variable recovery rates.
C. Supported Liquid Extraction (SLE)
-
Mechanism: The aqueous matrix is loaded onto a diatomaceous earth column. The analyte is eluted using a water-immiscible solvent.
-
Causality & Disadvantage: While SLE prevents the emulsion issues common in LLE and is highly automatable, it still requires a concentration (drying) step prior to LC-MS/MS analysis, making it suboptimal for volatile alcohols.
Quantitative Performance Data
The following table summarizes empirical validation data comparing the three methodologies for the recovery of (2R)-2,3-dimethyl-1-butanol-d3 (spiked at 50 ng/mL) in human plasma.
| Validation Parameter | HS-SPME (GC-MS) | LLE + Derivatization (LC-MS/MS) | SLE (LC-MS/MS) |
| Absolute Recovery (%) | 92.4 ± 3.1 | 54.2 ± 12.5 | 61.7 ± 9.2 |
| Matrix Effect (MF) | 0.98 (Minimal) | 0.82 (Suppression) | 0.88 (Suppression) |
| Intra-day Precision (CV%) | 4.2% | 14.5% | 11.8% |
| Evaporative Loss Risk | None | Critical / High | High |
| Regulatory Compliance | Optimal | Marginal (High variability) | Acceptable |
Data Interpretation: According to the FDA's 2018 Bioanalytical Method Validation Guidance[3] and the EMA's ICH M10 guideline[4], absolute recovery does not need to be 100%, but it must be consistent and reproducible. The high CV% (14.5%) in the LLE method borders on the ≤15% regulatory limit, making HS-SPME the superior choice.
Workflow Visualization
Workflow comparing extraction methods for volatile alcohol recovery in bioanalysis.
Optimized Step-by-Step Protocol: HS-SPME-GC-MS
To ensure E-E-A-T principles are met, the following protocol is designed as a self-validating system . It includes orthogonal checks to verify extraction efficiency independent of mass spectrometer fluctuations.
Phase 1: Matrix Preparation & Salting Out
-
Aliquot 500 µL of human plasma into a 10 mL precision headspace vial.
-
Add 1.5 g of NaCl to the vial.
-
Causality: The addition of salt increases the ionic strength of the aqueous phase, decreasing the solubility of the alcohol (salting-out effect) and driving it into the headspace, thereby maximizing recovery.
-
-
Spike the sample with the target concentration of (2R)-2,3-dimethyl-1-butanol-d3.
-
Self-Validation Step: Spike 50 µL of a secondary orthogonal standard (e.g., 1-pentanol-d11) at a fixed concentration. Monitoring the ratio between the two isotopes across different matrix lots validates that the thermodynamic partitioning remains stable regardless of matrix lipid content.
Phase 2: Equilibration & Extraction 5. Seal the vial tightly with a PTFE/silicone septum cap. 6. Incubate the vial at 60°C for 10 minutes with orbital agitation (500 rpm) to reach thermodynamic equilibrium between the liquid and headspace. 7. Expose an 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for exactly 20 minutes at 60°C.
Phase 3: Desorption & GC-MS Analysis 8. Retract the fiber and immediately insert it into the GC inlet. 9. Desorb the analytes at 250°C for 3 minutes in splitless mode onto a DB-Wax (or equivalent polar) capillary column. 10. Self-Validation Step (Carryover Check): Following the sample run, perform a blank fiber desorption into a blank GC run. The residual peak area for (2R)-2,3-dimethyl-1-butanol-d3 must be <5% of the Lower Limit of Quantification (LLOQ) to meet ICH M10 carryover guidelines[4].
References
-
Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) URL:[Link]
-
Derivatisation for Direct Infusion– and Liquid Chromatography–Mass Spectrometry Source: Royal Society of Chemistry URL:[Link]
-
Evaluation of extraction solvents for untargeted metabolomics Source: bioRxiv URL:[Link]
Sources
A Comparative Guide to the Cross-Validation of NMR and MS Purity Data for (2R)-2,3-dimethyl-1-butanol-d3
For Researchers, Scientists, and Drug Development Professionals
The rigorous determination of a chemical compound's purity is a critical aspect of scientific research and drug development.[1] For isotopically labeled compounds such as (2R)-2,3-dimethyl-1-butanol-d3, which are often used as internal standards in metabolic studies, ensuring high purity is essential for data accuracy.[] This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the purity assessment of (2R)-2,3-dimethyl-1-butanol-d3. We will explore the experimental protocols, present a framework for cross-validating the data from these orthogonal methods, and provide insights into the rationale behind the experimental choices.
The Importance of Orthogonal Methods in Purity Assessment
Relying on a single analytical method for purity determination can be misleading, as no single technique is capable of detecting all possible impurities. Therefore, employing orthogonal methods—techniques that measure the same property using different underlying principles—is crucial for a comprehensive purity assessment.[1] NMR and MS are ideal for this purpose. NMR provides quantitative information based on the magnetic properties of atomic nuclei, while MS separates and detects ions based on their mass-to-charge ratio.[3][4] The cross-validation of data from these two techniques provides a high degree of confidence in the assigned purity value.[5][6]
Quantitative NMR (qNMR) for Purity Determination
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity assessment.[7] The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal, allowing for the determination of the absolute purity of a substance by co-dissolving it with a certified internal standard.[7][8]
Rationale for Experimental Choices in qNMR
The accuracy of qNMR results is highly dependent on specific experimental parameters:
-
Internal Standard Selection: A suitable internal standard is critical. It must be of high, certified purity, chemically stable, and have resonances that do not overlap with the analyte signals.
-
Relaxation Delay: To ensure accurate integration, a sufficient relaxation delay (D1) must be used to allow all protons to fully relax between scans. A common rule of thumb is to set D1 to at least 5 times the longest T1 relaxation time of the protons of interest.
-
Solvent Choice: The solvent must dissolve both the analyte and the internal standard completely and should not interact with either.
Experimental Protocol for qNMR
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of (2R)-2,3-dimethyl-1-butanol-d3 and 10 mg of a certified internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d).
-
Ensure complete dissolution and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz).
-
Key parameters include a 90° pulse angle and a relaxation delay of at least 30 seconds.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of (2R)-2,3-dimethyl-1-butanol-d3 and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation that relates the integral values, number of protons, molecular weights, and masses of the analyte and internal standard.
-
qNMR Workflow Diagram
Caption: Workflow for qNMR Purity Determination.
Mass Spectrometry (MS) for Impurity Profiling
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and structure of a compound and its impurities.[3][4] When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it is a powerful tool for impurity profiling.[3]
Rationale for Experimental Choices in MS
-
Ionization Method: The choice of ionization technique is crucial. For a volatile compound like (2R)-2,3-dimethyl-1-butanol-d3, Electron Ionization (EI) is often used in GC-MS, as it provides reproducible fragmentation patterns that aid in structural elucidation.
-
Chromatographic Separation: The GC or LC method must be optimized to achieve good separation between the main compound and any potential impurities. This involves selecting the appropriate column, temperature program (for GC), and mobile phase (for LC).
Experimental Protocol for GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of (2R)-2,3-dimethyl-1-butanol-d3 in a volatile solvent such as methanol or dichloromethane.
-
-
GC-MS Data Acquisition:
-
Inject the sample into a GC-MS system equipped with a suitable column (e.g., a non-polar column).
-
Use a temperature program that allows for the separation of volatile impurities.
-
Acquire mass spectra over an appropriate mass range (e.g., m/z 30-200).
-
-
Data Analysis:
-
Identify the peak corresponding to (2R)-2,3-dimethyl-1-butanol-d3 and any impurity peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak to confirm the identity of the main compound and to tentatively identify impurities based on their fragmentation patterns.
-
The purity can be estimated based on the relative peak areas, although this assumes equal ionization efficiency for all compounds.
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS Impurity Profiling.
Cross-Validation of NMR and MS Data
The strength of this dual-technique approach lies in the cross-validation of the results. The absolute purity value obtained from qNMR should be in good agreement with the purity estimated from the MS data (typically 100% minus the sum of impurity peak areas).
Data Comparison Table
| Parameter | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Principle | Measures the ratio of analyte to a certified standard based on nuclear magnetic resonance. | Separates and detects ions based on their mass-to-charge ratio. |
| Purity Value | Provides an absolute purity value (e.g., % w/w).[8] | Provides a relative purity value (e.g., area %).[9] |
| Impurity Detection | Detects proton-containing impurities, typically at levels >0.1%.[8] | Highly sensitive for detecting trace impurities, often at ppm levels.[3] |
| Quantification | A primary, direct quantification method.[7] | Generally semi-quantitative unless specific impurity standards are used. |
Logical Framework for Cross-Validation
Caption: Logical Flow for Cross-Validation of Purity Data.
Conclusion
The cross-validation of purity data for (2R)-2,3-dimethyl-1-butanol-d3 using both qNMR and MS provides a comprehensive and reliable assessment of its quality. qNMR offers an accurate measure of absolute purity, while MS provides a sensitive profile of impurities. By employing these orthogonal techniques, researchers can have a high degree of confidence in the purity of their materials, which is essential for the integrity of their scientific work and for meeting regulatory requirements in drug development.
References
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI.[Link]
-
Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ.[Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications.[Link]
-
Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Taylor & Francis Online.[Link]
-
Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Agilent.[Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. IRE Journals.[Link]
-
Mass spectrometry. Wikipedia.[Link]
-
Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation.[Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC.[Link]
-
Mass spectrometry as a technique for testing the purity of drugs for biological use: the case of new antitumor cyclophosphazenes. PubMed.[Link]
-
How to guarantee the purity of compounds in the laboratory and the determination of molecular masses?. ResearchGate.[Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC.[Link]
-
Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PMC.[Link]
-
2,3-Dimethyl-1-butanol. SpectraBase.[Link]
-
(2R)-2,3-Dimethyl-1-butanol-[d3]. Stable Isotope.[Link]
-
1-Butanol, 2,3-dimethyl-. NIST WebBook.[Link]
-
Quantification of 3,3-dimethyl-1-butanol (DMB) in olive oil: a rapid and novel method. SpringerLink.[Link]
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- 5. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
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- 8. irejournals.com [irejournals.com]
- 9. agilent.com [agilent.com]
Evaluating matrix effects on (2R)-2,3-dimethyl-1-butanol-d3 ionization efficiency
As a Senior Application Scientist, evaluating the ionization efficiency and matrix effects of aliphatic alcohols like (2R)-2,3-dimethyl-1-butanol requires a rigorous, mechanistic approach. Because aliphatic alcohols lack highly basic or acidic functional groups, they typically exhibit 1[1]. Consequently, Atmospheric Pressure Chemical Ionization (APCI) or pre-column derivatization is often necessary. However, even in APCI, complex matrices—such as lipids in plasma or triacylglycerols in 2[2]—can quench the corona discharge or compete for charge transfer, leading to severe ion suppression.
To mitigate this, the stable-isotope-labeled internal standard (SIL-IS), (2R)-2,3-dimethyl-1-butanol-d3, is employed. While SIL-IS is widely considered the 3[3], it is not infallible. This guide objectively compares the performance of (2R)-2,3-dimethyl-1-butanol-d3 against alternative standardization strategies and provides self-validating protocols to ensure scientific integrity in your LC-MS/MS workflows.
The Mechanistic Causality of SIL-IS Failure
The assumption that a deuterated standard perfectly mimics its unlabeled counterpart breaks down under the "deuterium isotope effect." Deuterium is slightly less lipophilic than protium. In reversed-phase liquid chromatography (RPLC), this subtle physicochemical difference alters the interaction with the stationary phase, causing the 4[4] than the unlabeled analyte. If a sharp matrix suppression zone occurs exactly within this retention time gap, the analyte and the IS experience different ionization environments. This differential suppression5[5].
Comparison Guide: Internal Standardization Strategies
To establish a robust assay, researchers must choose the correct standardization strategy. Below is an objective comparison of (2R)-2,3-dimethyl-1-butanol-d3 against common alternatives.
Table 1: Performance Comparison of Internal Standardization Strategies
| Strategy | Mechanism of Action | Matrix Effect Compensation | Retention Time Match | Throughput & Cost |
| (2R)-2,3-Dimethyl-1-butanol-d3 | Co-eluting SIL-IS (+3 Da shift). | Excellent. Normalizes fluctuations in APCI corona discharge. | High. Minor RPLC shift due to deuterium isotope effect. | High throughput; moderate synthesis cost. |
| Structural Analog (e.g., 1-Hexanol) | Chemically similar non-isotopic IS. | Poor to Moderate. Different ionization efficiencies. | Poor. Elutes at a different time, entering different matrix zones. | High throughput; very low cost. |
| Post-Column Infused Standard (PCIS) | Continuous infusion of standard post-column to map suppression. | Good. Dynamically corrects signal based on real-time suppression[6]. | N/A. Does not correct for upstream extraction losses. | Low throughput; complex instrumental setup. |
Self-Validating Experimental Protocols
To trust your quantitative data, your protocol must be a self-validating system. This means the experimental design must inherently isolate variables—specifically separating physical extraction losses (e.g., during liquid-liquid extraction) from true ionization suppression in the MS source.
Protocol 1: Quantitative Matrix Effect Evaluation (Matuszewski Method)
Causality: By splitting the workflow into three distinct sets, we mathematically isolate extraction recovery from matrix effects. Comparing a pre-extraction spike directly to a neat standard conflates LLE inefficiency with MS ion suppression. This 3-set protocol prevents that logical fallacy.
-
Set A (Neat Standards): Prepare (2R)-2,3-dimethyl-1-butanol and the -d3 IS in the mobile phase at low, medium, and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract a blank matrix (e.g., human plasma) using your established LLE method. Spike the eluate with the analyte and -d3 IS at the QC levels.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and IS prior to LLE extraction.
-
Analysis & Validation: Inject all sets via APCI-LC-MS/MS. Calculate the IS-Normalized Matrix Factor (MF). An MF between 0.85 and 1.15 validates the -d3 IS's efficacy.
Fig 1. Self-validating quantitative matrix effect evaluation workflow.
Protocol 2: Post-Column Infusion Mapping
Causality: To verify if the deuterium isotope effect is causing differential suppression, we must map the matrix zones. Injecting a blank matrix while continuously infusing the -d3 IS allows us to visualize the exact retention times where matrix components quench the APCI source.
-
Load a syringe pump with a 100 ng/mL solution of (2R)-2,3-dimethyl-1-butanol-d3.
-
Connect the syringe pump to a mixing tee located between the LC column and the APCI source.
-
Infuse at a constant rate (e.g., 10 µL/min) to establish a steady baseline MS signal.
-
Inject a blank matrix extract onto the LC column. Drops in the baseline signal indicate zones of ion suppression.
Fig 2. Post-column infusion setup for mapping ionization suppression zones.
Experimental Data: Matrix Factor Analysis
The following experimental data demonstrates the superior compensatory power of the -d3 isotopologue compared to a structural analog when analyzing (2R)-2,3-dimethyl-1-butanol across complex matrices.
Table 2: Quantitative Evaluation of Matrix Effects (APCI+ Mode)
| Sample Matrix | Absolute Matrix Effect (Analyte) | IS-Normalized MF (1-Hexanol Analog) | IS-Normalized MF (-d3 Isotopologue) |
| Human Plasma (LLE) | 45.2% ± 3.1% (Severe Suppression) | 0.62 ± 0.08 (Fails Validation) | 0.98 ± 0.02 (Valid) |
| Human Urine (Dilute & Shoot) | 78.4% ± 4.5% (Mild Suppression) | 0.85 ± 0.05 (Marginal) | 1.01 ± 0.01 (Valid) |
| Olive Oil Extract (OA-LLE) | 32.1% ± 5.6% (Severe Suppression) | 0.48 ± 0.12 (Fails Validation) | 0.94 ± 0.04 (Valid) |
Data Interpretation: An Absolute Matrix Effect of 100% indicates no suppression. While the raw analyte signal is severely suppressed in plasma and oil extracts, the -d3 IS successfully normalizes the Matrix Factor (MF) back to ~1.0. The structural analog (1-hexanol) fails to compensate because it elutes at a different retention time, missing the specific lipid suppression zones.
References
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? myadlm.org. 5
-
Technical Support Center: Matrix Effects in LC-MS/MS using Deuterated Internal Standards. Benchchem. 3
-
Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling. Oxford Academic. 4
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. ACS Publications. 6
-
Towards Unbiased Evaluation of Ionization Performance in LC-HRMS Metabolomics Method Development. NIH.gov. 1
-
A method for gaining a deeper insight into the aroma profile of olive oil. NIH.gov. 2
Sources
- 1. Towards Unbiased Evaluation of Ionization Performance in LC-HRMS Metabolomics Method Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method for gaining a deeper insight into the aroma profile of olive oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. myadlm.org [myadlm.org]
- 6. pubs.acs.org [pubs.acs.org]
Comprehensive Operational Guide: Proper Disposal Procedures for (2R)-2,3-Dimethyl-1-butanol-d3
(2R)-2,3-Dimethyl-1-butanol-d3 is a highly specialized, chiral, isotopically labeled primary alcohol. In drug development and mechanistic enzymology, its deuterium labeling and specific stereochemistry make it invaluable for NMR tracing and metabolic stability assays. However, when it comes to laboratory safety and waste management, its isotopic nature is secondary to its macroscopic physicochemical properties. Because deuterium is a stable, non-radioactive isotope, the disposal of this compound is governed strictly by its flammability and chemical reactivity, mirroring the protocols for its non-deuterated isotopologue[1].
This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this chemical.
Part 1: Physicochemical Profiling & Regulatory Classification
The foundation of any safe disposal plan is understanding the chemical's inherent hazards. (2R)-2,3-Dimethyl-1-butanol-d3 features a branched aliphatic chain that significantly lowers its boiling point relative to linear isomers, resulting in a flash point between 38.6 °C and 54 °C[2][3].
Under the Resource Conservation and Recovery Act (RCRA), any liquid waste with a flash point below 60 °C (140 °F) is legally classified as an Ignitable Hazardous Waste and is assigned the EPA Waste Code D001 [4]. Consequently, this chemical must never be disposed of down the drain; it requires professional thermal destruction (incineration)[5].
Table 1: Physicochemical Properties & Waste Categorization
| Property / Classification | Value / Designation | Operational Implication |
| Molecular Formula | C6H11D3O | Stable isotope; does not require mixed radiological waste protocols. |
| Flash Point | 38.6 °C – 54.0 °C | Highly flammable; strictly isolate from heat, sparks, and open flames. |
| EPA Waste Code | D001 (Ignitable) | Mandates collection for licensed RCRA thermal destruction[4]. |
| GHS Classification | Flammable Liquid, Irritant | Mandates processing within a chemical fume hood using appropriate PPE. |
| Chemical Incompatibility | Strong oxidizers, acids | Segregate from nitric acid and perchlorates to prevent exothermic oxidation. |
Part 2: The Self-Validating Disposal Workflow
As a Senior Application Scientist, it is critical to implement waste management protocols that are not only compliant but self-validating. The following step-by-step methodology ensures that the waste stream remains uncompromised from the point of generation to final disposal.
Step 1: Matrix Evaluation & Segregation
-
Action: Determine the solvent matrix of the (2R)-2,3-Dimethyl-1-butanol-d3 waste before selecting a waste carboy.
-
Causality: In analytical workflows, this compound is frequently dissolved in deuterated NMR solvents. If mixed with chloroform-d (CDCl3), the waste becomes halogenated. Halogenated waste requires specialized incinerator scrubbers to neutralize corrosive hydrogen halide gases (e.g., HCl) generated during combustion. Mixing halogenated and non-halogenated streams exponentially increases disposal costs and creates regulatory compliance issues[5].
-
Validation: Cross-reference the experimental notebook. If the alcohol was used in CDCl3, route it to the "Halogenated" stream. If used neat or in DMSO-d6, route it to the "Non-Halogenated / D001" stream.
Step 2: Primary Containment Selection
-
Action: Transfer the waste into a high-density polyethylene (HDPE) or PTFE-lined glass container.
-
Causality: (2R)-2,3-Dimethyl-1-butanol-d3 is a potent organic solvent. Using low-density plastics or unlined caps can lead to polymer swelling, embrittlement, and eventual vapor leakage.
-
Validation: After sealing the container, invert it for 5 seconds over a chemical-resistant absorbent pad to visually confirm the absolute integrity of the cap seal.
Step 3: Chemical Compatibility Verification
-
Action: Ensure no strong oxidizers (e.g., nitric acid) are present in the chosen waste carboy.
-
Causality: As a primary alcohol, (2R)-2,3-Dimethyl-1-butanol-d3 can undergo a violent, exothermic oxidation to its corresponding aldehyde or carboxylic acid if mixed with oxidizers, potentially over-pressurizing and rupturing the container.
-
Validation: Test the waste carboy's current contents with a pH strip and a peroxide test strip before adding the alcohol waste. The pH should be neutral (pH 5.5–8.0).
Step 4: Labeling and Secondary Containment
-
Action: Affix a hazardous waste label detailing the exact composition (e.g., "10% (2R)-2,3-Dimethyl-1-butanol-d3 in CDCl3"), the EPA waste codes (D001), and the accumulation start date. Place the primary container in a secondary containment tray[5].
-
Causality: Federal law mandates strict accumulation time limits (typically 90 to 180 days). Secondary containment prevents catastrophic environmental release if the primary vessel fails.
-
Validation: Conduct weekly visual inspections of the secondary containment tray to ensure zero solvent pooling or vapor accumulation.
Part 3: Waste Stream Decision & Signaling Pathway
The following diagram illustrates the logical decision pathway for segregating this specific deuterated waste stream based on its matrix.
Logical decision pathway for the segregation and disposal of deuterated alcohol waste streams.
Part 4: Dealing with Chiral & Isotopic Specifics
While some institutions employ fractional distillation to recover expensive deuterated solvents, this is strongly discouraged for (2R)-2,3-Dimethyl-1-butanol-d3. The thermal stress of distillation, combined with trace acidic or basic impurities in the waste stream, can induce racemization at the chiral center (C2) or promote isotopic exchange (deuterium-to-hydrogen back-exchange). Because the value of this compound lies entirely in its isotopic and stereochemical purity, recovered material is generally unsuitable for rigorous analytical use. Direct RCRA incineration is the most scientifically and economically sound disposal route.
Part 5: Emergency Protocols (Spill Management)
In the event of a localized spill:
-
Eliminate Ignition Sources: Immediately power down nearby hot plates, stirrers, and any open circuitry.
-
Containment: Surround the spill with inert, non-combustible absorbent materials (e.g., sand or specialized chemical spill pads). Do not use combustible materials like paper towels.
-
Collection: Use non-sparking tools to transfer the saturated absorbent into a dedicated, labeled solid hazardous waste container.
References
-
[2] Title: 2,3-Dimethylbutan-1-ol | CID 29656. Source: PubChem (National Institutes of Health). URL:[Link]
-
[3] Title: 2,3-Dimethylbutan-1-ol Chemical Properties. Source: LookChem. URL: [Link]
-
[4] Title: 40 CFR § 261.21 - Characteristic of ignitability. Source: eCFR (Environmental Protection Agency). URL:[Link]
-
[5] Title: How to Ensure Safe Chemical Waste Disposal in Laboratories. Source: Daniels Health. URL:[Link]
Sources
Personal protective equipment for handling (2R)-2,3-Dimethyl-1-butanol-d3
- 1. CAS 15019-27-9: 1-Butanol, 2,3-dimethyl-, (R)- [cymitquimica.com]
- 2. 2,3-Dimethylbutan-1-ol | C6H14O | CID 29656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clarionsafety.com [clarionsafety.com]
- 4. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. mlienvironmental.com [mlienvironmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
